4-Amino-3-methylbenzene-1-thiol
Description
Properties
IUPAC Name |
4-amino-3-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYCJCMAGAZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Chemical Intermediate
An In-Depth Technical Guide to 4-Amino-3-methylbenzene-1-thiol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
4-Amino-3-methylbenzene-1-thiol, identified by the CAS Number 859763-12-5 , is an aromatic aminothiol that serves as a highly valuable and versatile building block in synthetic chemistry.[1] Its unique structure, featuring a nucleophilic thiol group, a reactive amino group, and a strategically placed methyl group on a benzene ring, makes it a precursor for a diverse range of complex molecules. While not a therapeutic agent itself, its utility in the synthesis of heterocyclic scaffolds, functionalized polymers, and as a key component in bioconjugation reactions positions it as a compound of significant interest for professionals in drug discovery and materials science. This guide provides a comprehensive overview of its properties, synthesis, handling, and applications, grounded in established scientific principles and safety protocols.
Part 1: Core Physicochemical and Structural Characteristics
The functionality and potential applications of 4-Amino-3-methylbenzene-1-thiol are dictated by its fundamental chemical and physical properties.
Chemical Structure
The molecule consists of a benzene ring substituted with an amino (-NH2) group, a methyl (-CH3) group, and a thiol (-SH) group. The amino and thiol groups are positioned para to each other, with the methyl group adjacent to the amino group.
Caption: Chemical structure of 4-Amino-3-methylbenzene-1-thiol.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| CAS Number | 859763-12-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₉NS | PubChem[2] |
| Molecular Weight | 139.22 g/mol | PubChem[2] |
| Synonyms | 4-amino-3-methylbenzenethiol | Sigma-Aldrich[1] |
| InChI Key | CRRYCJCMAGAZIH-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Part 2: Reactivity and Synthetic Utility
The synthetic value of 4-Amino-3-methylbenzene-1-thiol stems from the distinct reactivity of its functional groups.
-
Thiol (-SH) Group: As a soft nucleophile, the thiol group is highly reactive towards electrophiles.[3] It readily participates in S-alkylation, S-acylation, and addition reactions. Its propensity for oxidation to form disulfides (-S-S-) is a key reaction pathway that can be used strategically or must be prevented through the use of inert atmospheres. In drug development, thiol groups are crucial for metal chelation, antioxidant activity, and for site-specific bioconjugation with reagents like maleimides.[3][4]
-
Amino (-NH₂) Group: The amino group is a primary amine, exhibiting characteristic nucleophilicity and basicity. It can be acylated to form amides, alkylated, or undergo diazotization when treated with nitrous acid. This diazonium intermediate is highly versatile and can be substituted with a wide range of functional groups.[5]
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves, influencing the regioselectivity of further functionalization.
-
Methyl (-CH₃) Group: The presence of the methyl group is not trivial. In medicinal chemistry, the addition of a methyl group—often termed the "magic methyl" effect—can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.[6] It can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable hydrophobic interactions, and influence the overall conformation of the molecule.[6]
Part 3: Applications in Research and Development
Synthesis of Heterocyclic Scaffolds
The ortho-relationship between the amino and thiol groups in analogous compounds is a classic precursor for the synthesis of benzothiazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities. While this specific isomer has a para-relationship, its functional groups are still prime candidates for constructing other complex heterocyclic systems, such as triazoles, which are known for their diverse pharmacological profiles.[7][8] The amino group can react with carbonyl compounds to form Schiff bases, which can then undergo further cyclization reactions.[8]
Bioconjugation and Radiopharmaceutical Development
The high nucleophilicity and relatively low abundance of free thiols in biological systems (compared to amines) make them ideal targets for site-specific modification of biomolecules.[4] Maleimide-based reagents, for instance, react selectively with thiols under mild, aqueous conditions to form stable thioether bonds.[4] This makes thiol-containing molecules like 4-Amino-3-methylbenzene-1-thiol valuable as linkers or prosthetic groups for attaching drugs, imaging agents, or radiolabels to proteins and antibodies, a critical technology in the development of diagnostics and therapeutics.[4]
Functional Polymer Synthesis
Thiol-containing monomers can be polymerized to create materials with unique properties. For example, polymers functionalized with thiols have been synthesized for applications in heavy metal adsorption from aqueous solutions, demonstrating the utility of the thiol group's affinity for metals.[9] The presence of the amino group on 4-Amino-3-methylbenzene-1-thiol offers an additional site for polymerization or post-polymerization modification, enabling the creation of multifunctional materials.
Part 4: Safety, Handling, and Experimental Protocols
Trustworthiness in the laboratory begins with a rigorous adherence to safety. The information below is synthesized from representative Safety Data Sheets (SDS) for structurally similar aminothiols and should be treated as a baseline for safe laboratory practice.
Hazard Identification and Personal Protective Equipment (PPE)
Aminothiols are often classified as hazardous. They can be toxic if swallowed, inhaled, or in contact with skin, and may cause severe skin and eye irritation or damage.[10][11] Many also have a strong, unpleasant odor ("stench").[11]
GHS Hazard Summary (Typical for Aminothiols)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
Standard Laboratory Handling Protocol
This protocol represents a self-validating system for minimizing exposure and ensuring experimental integrity.
-
Engineering Controls: All manipulations, including weighing and transfers, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[13]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[13]
-
Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Keep away from heat, sparks, and open flames.[13] Incompatible materials include strong oxidizing agents and acids.[11]
-
Spill & Waste Management: In case of a spill, evacuate the area. Use an inert absorbent material for containment. Dispose of contaminated material and containers as hazardous waste in accordance with local, state, and federal regulations.[12]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[11]
-
Caption: Workflow for the safe handling of aminothiol reagents.
Conclusion
4-Amino-3-methylbenzene-1-thiol (CAS: 859763-12-5) is more than just a chemical entry in a catalog; it is a potent tool for molecular innovation. Its combination of reactive thiol and amino functionalities, coupled with the modulating effect of the methyl group, provides chemists with a versatile platform for constructing novel molecules with tailored properties. For researchers in drug discovery, it offers a gateway to new heterocyclic entities and advanced bioconjugation strategies. For materials scientists, it is a building block for functional polymers. A thorough understanding of its properties and a strict adherence to safety protocols are paramount to unlocking its full potential in the laboratory and beyond.
References
-
Safety Data Sheet. (n.d.). [Link]
-
CAS No : 1193-02-8| Chemical Name : 4-Amino-benzenethiol | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
Synthesis of Protected Amino Thymidines and New Thiol Derivatives of the Vascular Targeting Agent Combretastatin A-4. (n.d.). [Link]
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3-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 57100696 - PubChem. (n.d.). PubChem. [Link]
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Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. (2022, June 9). MDPI. [Link]
-
4-Amino-2-methylbenzene-1-thiol | C7H9NS | CID 19867385 - PubChem. (n.d.). PubChem. [Link]
-
Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. (2024, March 25). Theranostics. [Link]
-
Synthesis of 4-amino 3-methyl-1,2,4-triazole-5-thione (MTSNH) using microwave. - ResearchGate. (n.d.). ResearchGate. [Link]
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Importance of thiol in drug development (A); selected examples for the preparation of thioaminals (B) - ResearchGate. (n.d.). ResearchGate. [Link]
-
Medicinal Thiols: Current Status and New Perspectives - PMC. (2021, January 1). NCBI. [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. (2018, March 6). ResearchGate. [Link]
-
4-Amino-3-methylbenzene-1-diazonium | C7H8N3+ | CID 71385530 - PubChem. (n.d.). PubChem. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). NCBI. [Link]
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- 1. 4-amino-3-methylbenzene-1-thiol | 859763-12-5 [sigmaaldrich.com]
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- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. 4-Amino-3-methylbenzene-1-diazonium | C7H8N3+ | CID 71385530 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution | MDPI [mdpi.com]
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Technical Guide: Structural Dynamics, Synthesis, and Applications of 4-Amino-3-methylbenzene-1-thiol
Executive Summary
4-Amino-3-methylbenzene-1-thiol (CAS: 859763-12-5) is a highly versatile, bifunctional organic compound characterized by the presence of both a nucleophilic primary amine and a highly reactive thiol group on a toluene scaffold. This unique structural motif makes it an invaluable building block in advanced materials science, particularly in the development of heavy metal adsorbents and coordination polymers. This whitepaper provides a comprehensive, mechanistic overview of its structural properties, a self-validating synthetic pathway, and practical laboratory applications.
Chemical Identity & Physicochemical Profiling
Understanding the exact structural parameters of 4-Amino-3-methylbenzene-1-thiol is critical for predicting its behavior in complex matrices. The molecule features an amine at the 4-position and a thiol at the 1-position, with a methyl group at the 3-position providing steric tuning.
| Property | Value / Description |
| IUPAC Name | 4-amino-3-methylbenzene-1-thiol |
| CAS Registry Number | 859763-12-5 |
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol |
| SMILES String | CC1=CC(S)=CC=C1N |
| Physical State | Solid (typically crystalline) |
| Functional Groups | Primary Amine (-NH₂), Thiol (-SH) |
| Primary Application | Heavy metal adsorption, materials science () |
Mechanistic Synthesis Pathway: Causality and Design
The de novo synthesis of 4-amino-3-methylbenzene-1-thiol requires careful orchestration of protecting group chemistry and electrophilic aromatic substitution. Starting from o-toluidine (2-methylaniline), the synthesis proceeds through a four-step pathway.
Causality of Experimental Choices:
-
Amine Protection: The free amine of o-toluidine is highly susceptible to oxidation and would react violently with chlorosulfonic acid to form an unwanted sulfamic acid. Acetylation passivates the nitrogen, transforming it into a stable, ortho/para-directing acetamido group.
-
Regioselective Chlorosulfonation: The acetamido group is a stronger activating group than the methyl group. Consequently, electrophilic attack by chlorosulfonic acid is directed predominantly to the position para to the acetamido group, establishing the correct 1,4-relationship between the sulfur and nitrogen atoms.
-
Vigorous Reduction: Sulfonyl chlorides are highly oxidized (S^VI). Mild reducing agents are insufficient. The use of zinc dust in concentrated hydrochloric acid provides the necessary thermodynamic driving force to fully reduce the sulfur to a thiol (S^-II).
-
Acidic Deprotection: Finally, the robust acetamide is hydrolyzed under strongly acidic conditions to reveal the free amine, yielding the target compound.
Fig 1: Step-by-step synthetic pathway of 4-Amino-3-methylbenzene-1-thiol from o-toluidine.
Experimental Protocol: Bench-Scale Synthesis & Purification
Note: This protocol incorporates self-validating checkpoints to ensure intermediate integrity.
Step 1: Acetylation of o-Toluidine
-
Dissolve 10.7 g (0.1 mol) of o-toluidine in 50 mL of glacial acetic acid.
-
Slowly add 12 mL of acetic anhydride while stirring. The reaction is exothermic.
-
Stir for 1 hour at room temperature.
-
Validation: Pour into 200 mL of ice water. Filter the resulting white precipitate of N-(2-methylphenyl)acetamide. A melting point check should yield ~110°C.
Step 2: Chlorosulfonation
-
Cool 30 mL of chlorosulfonic acid in an ice bath to <5°C in a well-ventilated fume hood.
-
Add the dried N-(2-methylphenyl)acetamide (14.9 g, 0.1 mol) in small portions over 30 minutes, maintaining the temperature below 10°C to prevent thermal degradation.
-
Heat the mixture to 60°C for 2 hours to drive the substitution to completion.
-
Validation: Carefully pour the cooled mixture over crushed ice. Filter the precipitated 4-acetamido-3-methylbenzenesulfonyl chloride and wash with cold water.
Step 3: Reduction to Thiol
-
Suspend the wet sulfonyl chloride in 100 mL of crushed ice and 50 mL of concentrated HCl.
-
Slowly add 26 g (0.4 mol) of Zinc dust. Caution: Highly exothermic with hydrogen gas evolution.
-
Reflux the mixture for 4 hours until the solution becomes clear, indicating complete reduction.
-
Validation: A small aliquot tested with Ellman's reagent should immediately turn deep yellow, confirming the presence of free thiols.
Step 4: Deprotection & Isolation
-
Add an additional 50 mL of concentrated HCl to the reaction flask and reflux for another 6 hours to hydrolyze the amide.
-
Cool the mixture and neutralize carefully with 20% NaOH under an argon atmosphere to prevent oxidative dimerization to the disulfide.
-
Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product ().
Applications: Heavy Metal Adsorption & Coordination Chemistry
According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the thiol (-SH) group is a quintessential "soft base," exhibiting exceptional affinity for "soft acids" such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).
When 4-amino-3-methylbenzene-1-thiol is utilized in materials science, the primary amine (-NH₂) acts as an anchoring point. It can be covalently grafted onto epoxy- or aldehyde-functionalized mesoporous silica or polymer resins via nucleophilic substitution or reductive amination. Once immobilized, the outward-facing thiol groups create a highly dense, selective chelating environment for heavy metal remediation ().
Fig 2: Heavy metal adsorption workflow using 4-Amino-3-methylbenzene-1-thiol functionalized matrices.
Experimental Protocol: Heavy Metal Adsorption Assay
To validate the efficacy of the functionalized material, a batch adsorption assay is employed. This protocol is designed to be self-validating through the use of control matrices and precise analytical quantification.
-
Matrix Preparation: Suspend 100 mg of 4-amino-3-methylbenzene-1-thiol-functionalized silica in 50 mL of an aqueous solution containing 50 ppm Hg²⁺ (prepared from Hg(NO₃)₂).
-
Equilibration: Agitate the suspension on an orbital shaker at 200 rpm for 120 minutes at 25°C. The pH should be buffered to 5.5 using an acetate buffer to prevent metal hydroxide precipitation while keeping the thiol deprotonated.
-
Separation: Centrifuge the mixture at 5000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove all particulate matter.
-
Quantification: Analyze the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Validation: Calculate the adsorption capacity (
) using the formula: (Where and are initial and equilibrium concentrations, is volume, and is the mass of the adsorbent). A successful functionalization typically yields >95% removal efficiency for Hg²⁺.
References
A Technical Guide to 4-Amino-3-methylbenzene-1-thiol for Researchers and Drug Development Professionals
Introduction: A Key Building Block for Advanced Therapeutics
4-Amino-3-methylbenzene-1-thiol (CAS No. 859763-12-5) is a specialized aromatic building block of significant interest to the pharmaceutical and materials science sectors.[1] Structurally, it is an aniline derivative featuring both a nucleophilic thiol (-SH) group and an amino (-NH2) group, with a methyl group providing steric and electronic modulation. This trifunctional nature makes it a versatile synthon for constructing complex molecules with tailored properties.
The strategic placement of the methyl group adjacent to the amino functionality is particularly noteworthy. In drug discovery, the introduction of a methyl group, often termed the "magic methyl" effect, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable hydrophobic interactions, and control molecular conformation, all of which are critical parameters in the optimization of lead compounds. The parent compound, 4-aminothiophenol, is a known precursor for synthesizing CCR5 antagonists for anti-HIV-1 agents and acetylcholinesterase inhibitors; the methylated variant, 4-Amino-3-methylbenzene-1-thiol, offers a rational choice for fine-tuning the properties of such therapeutics.
This guide provides an in-depth overview of the commercial landscape, synthesis, quality control, applications, and safe handling of 4-Amino-3-methylbenzene-1-thiol, designed for scientists and professionals in drug development.
Commercial Availability and Procurement
4-Amino-3-methylbenzene-1-thiol is a specialized chemical and is not as widely stocked as its non-methylated analog. It is primarily available from suppliers that focus on diverse and rare building blocks for research and development. Procurement for large-scale synthesis may require custom synthesis arrangements.
Table 1: Commercial Suppliers of 4-Amino-3-methylbenzene-1-thiol (CAS 859763-12-5)
| Supplier | Product Number | Purity | Availability Notes |
| Sigma-Aldrich | ENA947388162 | Not specified | Sourced from Enamine; availability may be region-dependent.[1] |
| Enamine | EN300-306700 | >95% (Noted for related isomer) | A primary producer of unique building blocks, available directly or through distributors.[2] |
| ChemScene | CS-0662306 (Isomer) | ≥98% (For 2-Amino-4-methylbenzenethiol) | Often provides related isomers, indicating synthetic capability in this chemical space.[3] |
Causality Behind Supplier Choice: For researchers, initial small-quantity sourcing from a comprehensive supplier like Enamine or its distributors (e.g., Sigma-Aldrich) is logical for screening and early discovery.[1][2] These suppliers specialize in offering a vast and unique chemical space. For process development and scale-up, establishing a direct relationship with a primary manufacturer or a custom synthesis organization is crucial to ensure consistent supply and quality.
Synthesis and Chemical Properties
A robust understanding of the synthesis of 4-Amino-3-methylbenzene-1-thiol is essential for troubleshooting and potential in-house production. While multiple synthetic routes are possible, a common strategy involves the reduction and subsequent thiolation of a substituted nitroaromatic precursor.
Plausible Synthetic Pathway:
A logical and common approach in medicinal chemistry starts from a commercially available substituted benzenesulfonamide, which can be reduced to the corresponding thiol.
Caption: Plausible synthesis of 4-Amino-3-methylbenzene-1-thiol.
Causality in Synthesis: The choice of a sulfonamide precursor is advantageous as they are often stable, crystalline solids. The reduction of an aromatic sulfonamide to a thiol is a well-established transformation in organic synthesis. For instance, a method described in a Chinese patent for preparing related thiophenols involves reacting a benzenesulfonamide with potassium formate at high temperatures, followed by acidification.[4] This highlights a potential scalable, one-pot reaction strategy.
Table 2: Key Chemical Properties
| Property | Value | Source |
| CAS Number | 859763-12-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₉NS | PubChem[2] |
| Molecular Weight | 139.22 g/mol | PubChem[2] |
| InChIKey | CRRYCJCMAGAZIH-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| XLogP3 | 1.8 | PubChem[2] |
Quality Control and Analytical Methods
Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. A multi-pronged analytical approach is required to establish a comprehensive quality profile for 4-Amino-3-methylbenzene-1-thiol.
Caption: Quality control workflow for incoming raw material.
Key Analytical Techniques:
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amine protons, and the thiol proton.[5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight (139.22 g/mol ) and provides fragmentation patterns that can further validate the structure.[7]
-
-
Purity Assessment:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the workhorse techniques for quantifying purity and identifying impurities. For the related compound 4-aminothiophenol, GC is often cited for purity assessment, typically showing results >97.0%.
-
Protocol: Quantification of Free Thiol Content using Ellman's Reagent
This colorimetric assay provides a reliable method to quantify the concentration of the active thiol group, ensuring the material has not undergone significant oxidation to the disulfide.
Causality of Method: Ellman's reagent (DTNB) is highly specific for thiol groups. The reaction produces a chromophore, the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm. This allows for sensitive and accurate quantification using standard laboratory spectrophotometers, making it a trustworthy and self-validating system.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's Reagent) in 1 mL of the reaction buffer.
-
Analyte Stock Solution: Accurately weigh ~1-2 mg of 4-Amino-3-methylbenzene-1-thiol and dissolve it in a known volume (e.g., 10 mL) of an appropriate organic solvent like methanol or DMSO, as the thiol may have limited aqueous solubility. Further dilution may be necessary.
-
-
Assay Procedure:
-
Prepare a blank by adding 50 µL of the DTNB stock solution to 2.5 mL of the reaction buffer.
-
In a separate cuvette, add 2.5 mL of reaction buffer, 50 µL of DTNB stock solution, and a small, known volume (e.g., 10-50 µL) of the diluted analyte solution.
-
Mix gently and incubate at room temperature for 15 minutes to allow the reaction to complete.
-
-
Measurement and Calculation:
-
Measure the absorbance of the sample at 412 nm using a UV-Vis spectrophotometer, zeroed against the blank.
-
Calculate the concentration of thiol using the Beer-Lambert law (A = εbc), where:
-
A = Absorbance at 412 nm
-
ε (Molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration of the thiol (in M)
-
-
Applications in Research and Drug Development
The primary value of 4-Amino-3-methylbenzene-1-thiol lies in its use as a scaffold in synthetic and medicinal chemistry. The thiol and amino groups serve as reactive handles for further elaboration.
Caption: Conceptual use as a scaffold in drug synthesis.
-
Rationale for Use: A medicinal chemist would select this reagent over the simpler 4-aminothiophenol to introduce a "magic methyl" group. This strategic methylation can:
-
Block Metabolic Attack: Prevent enzymatic hydroxylation at the C3 position of the aromatic ring, potentially increasing the compound's half-life.
-
Enhance Potency: The methyl group can occupy a small hydrophobic pocket in a target protein's active site, increasing binding affinity.
-
Improve Selectivity: By altering the shape and electronics of the molecule, the methyl group can favor binding to the desired target over off-targets.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 859763-12-5 should be obtained from the supplier, the hazards can be reasonably inferred from the closely related and well-documented 4-aminothiophenol (CAS 1193-02-8).
-
Primary Hazards: Aromatic thiols are generally corrosive, toxic, and have a powerful, unpleasant odor. The SDS for 4-aminothiophenol indicates it causes severe skin burns and eye damage and is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including:
-
Nitrile or neoprene gloves
-
Chemical safety goggles and a face shield
-
A flame-retardant lab coat
-
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to a disulfide. The recommended storage temperature is typically refrigerated (2-8°C).
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). 3-Amino-4-methylbenzene-1-thiol (CID 57100696). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). Phenol, 4-amino-3-methyl-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
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MolPort. (n.d.). Research Chemical Suppliers, Catalogs and a Searchable Molecule Database. Retrieved March 7, 2026, from [Link]
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mVOC. (n.d.). 4-methylbenzenethiol. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane. Retrieved March 7, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.
-
U.S. Food and Drug Administration. (2025, February 13). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved March 7, 2026, from [Link]
- Bulaj, G., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.
Sources
- 1. 4-amino-3-methylbenzene-1-thiol | 859763-12-5 [sigmaaldrich.com]
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- 3. chemscene.com [chemscene.com]
- 4. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]
- 5. 3-Methylbenzenethiol(108-40-7) 1H NMR [m.chemicalbook.com]
- 6. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR spectrum [chemicalbook.com]
- 7. Phenol, 4-amino-3-methyl- [webbook.nist.gov]
Engineering Nanoscale Interfaces: The Strategic Application of 4-Amino-3-methylbenzene-1-thiol in Plasmonics and Bioconjugation
Executive Summary
In the realm of nanotechnology and surface chemistry, bifunctional linker molecules are the architectural foundation of functionalized nanomaterials. While 4-aminothiophenol (4-ATP) has historically been the default choice for bridging noble metal surfaces with biological target molecules, its susceptibility to plasmon-driven artifacts and dense molecular packing often limits its utility in advanced biosensing.
This technical guide explores the advanced applications of 4-Amino-3-methylbenzene-1-thiol (4-A-3-MBT) , registered under CAS 859763-12-5[1]. By introducing a single methyl group at the 3-position (ortho to the amine), this molecule fundamentally alters the thermodynamic and kinetic landscape of self-assembled monolayers (SAMs). As a Senior Application Scientist, I will detail how this specific steric modification resolves critical bottlenecks in Surface-Enhanced Raman Scattering (SERS), electrochemical biosensing, and macromolecular bioconjugation[1][2].
Physicochemical Profiling & SAM Thermodynamics
The formation of SAMs on gold (Au) or silver (Ag) nanoparticles relies on the strong covalent affinity of the thiol (-SH) group for noble metals. However, the performance of the resulting nanoconjugate is dictated by the exposed functional groups—in this case, the amine (-NH2).
The Causality of Steric Bulk
Standard 4-ATP forms highly dense SAMs. While a dense monolayer is generally desirable for passivation, it becomes a liability during bioconjugation. When large biomolecules (e.g., IgG antibodies or long-chain aptamers) are coupled to a densely packed 4-ATP surface, they suffer from severe steric clash, leading to low conjugation efficiency and restricted conformational freedom.
By utilizing 4-A-3-MBT, the van der Waals radius of the 3-methyl group acts as a built-in spacer. This increases the molecular footprint of each linker, naturally reducing the surface density of the exposed amines. The resulting "relaxed" SAM provides optimal spatial distribution, allowing bulky macromolecules to bind more efficiently without overlapping steric penalties. Furthermore, the electron-donating nature of the methyl group subtly modulates the nucleophilicity of the adjacent amine, optimizing it for standard EDC/NHS peptide coupling[1].
Plasmonic Stability and SERS Applications
The most transformative application of 4-A-3-MBT lies in Surface-Enhanced Raman Scattering (SERS). 4-ATP is notoriously unstable under laser irradiation; it acts as a "chameleon" molecule, undergoing a rapid, plasmon-catalyzed oxidative coupling to form p,p'-dimercaptoazobenzene (DMAB)[3]. This dimerization drastically alters the Raman fingerprint during measurement, making quantitative analysis nearly impossible.
Mechanistic Divergence
The 3-methyl group in 4-A-3-MBT provides critical steric hindrance directly adjacent to the reactive amine. This physical barrier significantly raises the activation energy required for the nitrogen-nitrogen coupling reaction. Consequently, 4-A-3-MBT resists plasmon-driven diazotization, locking the molecule in its monomeric state even under intense localized electromagnetic fields. This yields a highly stable, reproducible SERS reporter tag.
Mechanistic divergence in plasmon-driven azo-coupling due to 3-methyl steric hindrance.
Experimental Protocol: Self-Validating Bioconjugation Workflow
To leverage 4-A-3-MBT effectively, researchers must adapt standard aqueous protocols. Due to the hydrophobic methyl group, 4-A-3-MBT exhibits lower aqueous solubility than 4-ATP. The following self-validating protocol ensures high-yield SAM formation and subsequent peptide bioconjugation.
Step-by-Step Methodology
-
Substrate Preparation (AuNPs): Synthesize or procure 50 nm citrate-capped gold nanoparticles (AuNPs). Validation: UV-Vis absorbance peak at ~530 nm; Zeta potential of ~ -35 mV.
-
SAM Formation: Dissolve 4-A-3-MBT in absolute ethanol to a concentration of 10 mM. Add 100 µL of this stock to 10 mL of the AuNP suspension under vigorous stirring for 12 hours.
-
Causality: Ethanol is mandatory to solubilize the methyl-substituted aromatic ring and prevent the spontaneous oxidation of thiols into disulfides.
-
-
Purification: Centrifuge at 8,000 RCF for 15 minutes. Discard the supernatant to remove unbound 4-A-3-MBT. Resuspend in a 10% ethanolic aqueous solution. Validation: Zeta potential shifts to a positive value (~ +15 mV) due to the exposed amines.
-
Surface Activation (EDC/NHS): In a separate vial, activate the carboxyl groups of the target peptide using 2 mM EDC and 5 mM NHS in MES buffer (pH 6.0) for 15 minutes.
-
Causality: MES buffer prevents the hydrolysis of the unstable O-acylisourea intermediate.
-
-
Bioconjugation: Introduce the activated peptide to the 4-A-3-MBT functionalized AuNPs. Adjust the buffer to PBS (pH 7.4) to deprotonate the surface amines, maximizing their nucleophilic attack on the NHS ester. Incubate for 2 hours.
-
Final Validation: Centrifuge and resuspend in PBS. Confirm conjugation via a negative shift in Zeta potential (reflecting the peptide's isoelectric point) and SERS mapping.
Step-by-step bioconjugation workflow utilizing 4-A-3-MBT as a bifunctional linker.
Electrochemical Biosensor Architectures
Beyond plasmonics, 4-A-3-MBT is a potent candidate for electrochemical biosensors. Traditional 4-ATP SAMs undergo complex voltammetric oxidation on gold electrodes, forming radical intermediates that couple into head-to-tail dimers[4].
When designing DNA biosensors—where a capture ssDNA is anchored to an electrodeposited nanogold electrode[2]—the stability of the linker is paramount. The 3-methyl group in 4-A-3-MBT alters the oxidation potential of the monolayer. By sterically shielding the amine, it suppresses the radical-radical coupling pathways that degrade the sensor's baseline over continuous cyclic voltammetry sweeps. This results in a highly stable dielectric layer that enhances the signal-to-noise ratio when utilizing electroactive indicators like [Ru(NH3)6]3+ for hybridization detection[2].
Quantitative Data: Comparative Analysis
To guide experimental design, the following table summarizes the critical physicochemical differences between standard 4-ATP and the methylated 4-A-3-MBT derivative.
| Parameter | 4-Aminothiophenol (4-ATP) | 4-Amino-3-methylbenzene-1-thiol (4-A-3-MBT) | Causality / Impact |
| Molecular Footprint | ~0.21 nm² | ~0.28 nm² | Methyl group increases spacing, reducing steric clash for conjugated proteins. |
| SERS Stability | Low (Rapidly dimerizes) | High (Remains Monomeric) | Steric hindrance blocks plasmon-driven azo-coupling[3]. |
| Aqueous Solubility | Moderate | Low | Requires ethanolic or mixed-solvent systems for optimal SAM formation. |
| Electrochemical Oxidation | +0.77 V (vs SSCE)[4] | > +0.85 V (Estimated) | Inductive electron donation is offset by steric shielding, stabilizing the SAM[4]. |
| Primary Application | Small molecule sensing | Large protein bioconjugation & stable SERS | Tunable spacing allows for higher biological activity of attached probes[1]. |
References
-
Benchchem. 4-Amino-3-methylbenzene-1-thiol | CAS 859763-12-5. 1
-
MilliporeSigma. Amino methylbenzene | Sigma-Aldrich.
-
Langmuir - ACS Publications. Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes.4
-
PubMed Central (PMC). Plasmonic Azobenzene Chemoreporter for Surface-Enhanced Raman Scattering Detection of Biothiols. 3
-
ResearchGate. Development of a sensitive electrochemical DNA sensor by 4-aminothiophenol self-assembled on electrodeposited nanogold electrode. 2
Sources
reactivity of the thiol group in substituted aminothiols
An In-depth Technical Guide on the Reactivity of the Thiol Group in Substituted Aminothiols
Abstract
The thiol group, a sulfur analog of an alcohol, is a potent nucleophile that plays a pivotal role in a myriad of chemical and biological processes. When present in a molecule containing an amino group, its reactivity is significantly modulated, giving rise to the unique chemical properties of aminothiols. This guide provides a comprehensive exploration of the factors governing the . We will delve into the fundamental principles of thiol-disulfide interchange, the influence of substituent effects on thiolate anion formation, and the critical role of intramolecular interactions. Furthermore, this guide will present established experimental protocols for quantifying thiol reactivity, explore the application of aminothiols in bioconjugation and drug development, and provide a forward-looking perspective on this important class of molecules.
Introduction to Aminothiols
Aminothiols are bifunctional molecules containing both an amino (-NH2) and a thiol (-SH) group. This unique combination of functional groups imparts a rich and versatile chemistry, making them essential players in various scientific disciplines, from fundamental organic chemistry to cutting-edge drug discovery.
The Thiol Group: A Nucleophilic Powerhouse
The reactivity of the thiol group is primarily attributed to the sulfur atom's ability to act as a potent nucleophile, particularly in its deprotonated form, the thiolate anion (-S⁻). The relatively low pKa of the thiol group (typically around 8-10) means that a significant population of the highly reactive thiolate species can exist at physiological pH. This inherent nucleophilicity allows thiols to participate in a wide range of chemical transformations, including nucleophilic substitution and addition reactions.
The Amino Group: Modulator of Reactivity
The presence of a nearby amino group can profoundly influence the reactivity of the thiol. The amino group, being basic, can engage in intramolecular interactions with the thiol group, primarily through hydrogen bonding. This interaction can stabilize the thiolate anion, thereby lowering the thiol's pKa and increasing its nucleophilicity at a given pH. The position and nature of the amino group relative to the thiol are critical determinants of this modulatory effect.
Significance in Biological Systems and Drug Development
The aminothiol motif is most famously represented by the amino acid cysteine, a fundamental building block of proteins. The thiol group of cysteine residues is responsible for the formation of disulfide bonds that stabilize protein structures, and it also plays a crucial role in the active sites of numerous enzymes. In drug development, the unique reactivity of aminothiols is exploited in the design of enzyme inhibitors, radioprotective agents, and targeted drug delivery systems.
Fundamental Principles Governing Thiol Reactivity
The reactivity of a thiol group is not an intrinsic, immutable property but is instead governed by a delicate interplay of electronic and steric factors. Understanding these principles is paramount for predicting and controlling the chemical behavior of substituted aminothiols.
The Thiol-Disulfide Interchange Reaction
One of the most characteristic reactions of thiols is the thiol-disulfide interchange, a reversible reaction where a thiol attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol. This reaction is central to many biological processes, including protein folding and redox signaling. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.
Caption: The Thiol-Disulfide Interchange Reaction Mechanism.
Factors Influencing Thiolate Anion Formation (pKa)
The concentration of the reactive thiolate anion is directly dependent on the pKa of the thiol group and the pH of the surrounding medium. A lower pKa indicates a more acidic thiol, which will deprotonate more readily to form the thiolate. The following factors significantly influence the pKa of the thiol in substituted aminothiols:
Electron-withdrawing groups attached to the carbon backbone near the thiol group can stabilize the thiolate anion through an inductive effect, thereby lowering the pKa. Conversely, electron-donating groups will have the opposite effect, increasing the pKa.
In aminothiols, the proximity of the amino group allows for the formation of an intramolecular hydrogen bond between the amino group's lone pair of electrons and the thiol's proton. This interaction stabilizes the protonated form of the thiol, making it less acidic and thus increasing its pKa. However, the amino group can also stabilize the thiolate anion through a dipolar effect, which can lower the pKa. The net effect depends on the specific geometry of the molecule.
If the thiol group is attached to an aromatic ring, resonance effects can come into play. Substituents on the ring that can delocalize the negative charge of the thiolate anion will lower the pKa.
Steric Hindrance
The accessibility of the thiol group to reacting partners is another critical determinant of its reactivity. Bulky substituents near the thiol can physically block the approach of other molecules, thereby reducing the reaction rate, even if the electronic properties are favorable.
The Impact of Substituent Position on Reactivity
The relative positions of the amino and thiol groups in an aminothiol have a profound impact on the molecule's chemical properties. This is largely due to the interplay of the inductive and intramolecular effects discussed previously.
α-Aminothiols
In α-aminothiols, the amino and thiol groups are attached to the same carbon atom. This close proximity can lead to significant intramolecular hydrogen bonding, which can influence the pKa of the thiol.
β-Aminothiols (e.g., Cysteine)
Cysteine is the archetypal β-aminothiol. In these molecules, the amino and thiol groups are separated by two carbon atoms. This arrangement allows for the formation of a stable five-membered ring-like structure through intramolecular hydrogen bonding, which can modulate the thiol's reactivity.
γ-Aminothiols and Beyond
As the distance between the amino and thiol groups increases in γ-aminothiols and other longer-chain aminothiols, the influence of the amino group on the thiol's pKa diminishes. In these cases, the reactivity of the thiol group approaches that of a simple alkanethiol.
Aromatic vs. Aliphatic Aminothiols
In aromatic aminothiols, such as aminothiophenols, the thiol group is directly attached to an aromatic ring. The pKa of the thiol is significantly influenced by the electronic properties of the other substituents on the ring. For instance, electron-withdrawing groups in the para position can substantially lower the pKa.
Experimental Assessment of Thiol Reactivity
To quantitatively assess the reactivity of thiol groups in substituted aminothiols, a variety of experimental techniques can be employed. These methods typically rely on monitoring the disappearance of the thiol or the appearance of a product over time.
Spectrophotometric Assays
Spectrophotometric assays are widely used for their simplicity and high throughput. These assays utilize chromogenic or fluorogenic reagents that react with thiols to produce a colored or fluorescent product that can be easily quantified.
Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a popular reagent for quantifying free thiol groups. The reaction of DTNB with a thiol produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM in a suitable buffer like phosphate buffer, pH 7.4).
-
Prepare a solution of the aminothiol of interest at a known concentration in the same buffer.
-
-
Reaction Setup:
-
In a cuvette, mix a known volume of the DTNB stock solution with the buffer.
-
Initiate the reaction by adding a small volume of the aminothiol solution.
-
-
Measurement:
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time.
-
-
Calculation:
-
The concentration of the thiol can be calculated using the Beer-Lambert law (ε₄₁₂ of TNB²⁻ = 14,150 M⁻¹cm⁻¹).
-
4,4'-dipyridyl disulfide (4-PDS) is another useful reagent for thiol quantification. Its reaction with a thiol releases pyridine-4-thione, which absorbs strongly at 324 nm. This assay is particularly useful for measuring thiol concentrations in the presence of substances that interfere with the DTNB assay.
Kinetic Analysis: Determining Rate Constants
By monitoring the reaction of an aminothiol with a suitable reagent over time, it is possible to determine the second-order rate constant for the reaction. This provides a quantitative measure of the thiol's reactivity. The rate of the reaction is typically dependent on the pH, as it is the thiolate anion that is the reactive species.
Computational Approaches to Predicting Reactivity
In addition to experimental methods, computational chemistry can be a powerful tool for predicting the reactivity of substituted aminothiols. Quantum mechanical calculations can be used to determine the pKa of the thiol group and to model the transition states of reactions involving the thiol.
Case Study: Cysteine and its Derivatives in Bioconjugation
The unique reactivity of the cysteine thiol has made it a prime target for site-specific modification of proteins and other biomolecules, a process known as bioconjugation.
Cysteine as a Target for Site-Specific Modification
By introducing a cysteine residue at a specific location in a protein's sequence, researchers can create a unique chemical handle for attaching a wide variety of payloads, including fluorescent dyes, polyethylene glycol (PEG) chains, and therapeutic agents. The relatively low abundance of free cysteine residues on the surface of most proteins makes this a highly selective strategy.
Modulating Cysteine Reactivity for Selective Bioconjugation
The reactivity of a cysteine residue can be modulated by its local microenvironment within the protein structure. For example, a nearby positively charged amino acid residue can lower the pKa of the cysteine thiol, making it more reactive at neutral pH. This principle can be exploited to achieve highly selective bioconjugation at a specific cysteine residue, even in the presence of other cysteine residues.
Common Bioconjugation Reagents Targeting Thiols
A variety of electrophilic reagents have been developed for their specific reaction with thiol groups. Some of the most common classes include:
-
Maleimides: These reagents react rapidly and specifically with thiols via a Michael addition reaction to form a stable thioether bond.
-
Haloacetyls (e.g., iodoacetamide): These reagents react with thiols through a nucleophilic substitution reaction.
-
Pyridyl disulfides: These reagents react with thiols via a thiol-disulfide interchange reaction, forming a new disulfide bond.
Caption: A Generalized Workflow for Thiol-Based Bioconjugation.
Applications in Drug Development
The versatile chemistry of aminothiols has led to their incorporation into a wide range of therapeutic agents and drug delivery systems.
Cysteine Protease Inhibitors
Cysteine proteases are a class of enzymes that utilize a cysteine residue in their active site for catalysis. The nucleophilic thiol of this cysteine is a prime target for the design of covalent inhibitors. Many successful drugs, such as the HIV protease inhibitors, are based on this principle.
Radioprotective Agents
Aminothiols, such as amifostine, can act as radioprotective agents by scavenging free radicals generated by ionizing radiation. The thiol group is readily oxidized, thereby protecting more critical biological molecules from oxidative damage.
Mucoadhesive Polymers
Polymers containing pendant thiol groups can exhibit mucoadhesive properties. The thiol groups can form disulfide bonds with the cysteine-rich mucin glycoproteins in the mucus layer, leading to prolonged residence time and enhanced drug absorption.
Conclusion and Future Perspectives
The is a finely tuned property that is governed by a complex interplay of electronic and steric factors. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to harness the unique chemistry of this important class of molecules. Future research in this area will likely focus on the development of novel aminothiol-based reagents with enhanced selectivity and reactivity, as well as the design of new therapeutic agents that exploit the unique properties of the aminothiol motif. The continued exploration of the subtle factors that govern thiol reactivity will undoubtedly lead to new and exciting applications in chemistry, biology, and medicine.
References
solubility of 4-Amino-3-methylbenzene-1-thiol in various solvents
An In-depth Technical Guide to the Solubility of 4-Amino-3-methylbenzene-1-thiol
Introduction
4-Amino-3-methylbenzene-1-thiol, a substituted aminothiophenol, is an organosulfur compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a primary amine, a thiol group, and a methylated aromatic ring—makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The presence of both a nucleophilic thiol and a basic amine on an aromatic scaffold allows for a wide range of chemical modifications.
A comprehensive understanding of a compound's solubility is a cornerstone of its application, influencing everything from reaction kinetics and purification methods to formulation and bioavailability in drug development.[1] This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of 4-Amino-3-methylbenzene-1-thiol. We will explore the physicochemical principles governing its solubility, provide robust experimental protocols for its determination, and discuss critical factors such as pH, temperature, and compound stability that must be considered for accurate and reproducible results.
Part 1: Theoretical Framework of Solubility
Molecular Structure and Physicochemical Properties
The solubility behavior of 4-Amino-3-methylbenzene-1-thiol is dictated by the interplay of its distinct functional groups.
-
Aromatic Ring and Methyl Group: The benzene ring substituted with a methyl group forms a nonpolar, hydrophobic core. This region favors interactions with nonpolar or weakly polar organic solvents through van der Waals forces.
-
Amino Group (-NH₂): This is a polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence contributes to solubility in polar protic solvents. Under acidic conditions, the amine can be protonated to form a highly polar and water-soluble ammonium salt.[2]
-
Thiol Group (-SH): The thiol group is weakly polar and weakly acidic. Unlike the hydroxyl group in its alcohol analogue, the thiol group is a poor hydrogen bonder, leading to significantly lower water solubility compared to corresponding phenols.[3] However, it can be deprotonated under strongly basic conditions to form a soluble thiolate anion.
| Property | Value / Description | Source |
| IUPAC Name | 4-Amino-3-methylbenzenethiol | - |
| CAS Number | 859763-12-5 | |
| Molecular Formula | C₇H₉NS | |
| Molecular Weight | 139.22 g/mol | |
| Predicted pKa (Amino) | ~4-5 (for conjugate acid) | Analogy-based |
| Predicted pKa (Thiol) | ~6-7 | Analogy-based |
Principle of "Like Dissolves Like"
The dissolution process is governed by the thermodynamic principle that a solution forms when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. The following diagram illustrates the key potential interactions for 4-Amino-3-methylbenzene-1-thiol.
Caption: Key solute-solvent interactions influencing solubility.
Predicted Solubility Profile
Lacking direct experimental data for 4-Amino-3-methylbenzene-1-thiol, we can make robust predictions based on its structure and data from its close analogue, 4-aminobenzenethiol.[2][4]
-
Water: Expected to be insoluble or sparingly soluble due to the dominant hydrophobic aromatic ring and the poor hydrogen bonding ability of the thiol group.[2][3][4]
-
Alcohols (Methanol, Ethanol): Expected to be soluble. The alcohol can hydrogen bond with the amine group, and its alkyl portion can interact with the nonpolar part of the molecule.[2][4]
-
Polar Aprotic Solvents (DMSO, DMF, Acetone): Likely soluble due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (Toluene, Dichloromethane, Hexane): Expected to have moderate to good solubility in aromatic and chlorinated solvents like toluene and dichloromethane, but poor solubility in aliphatic hydrocarbons like hexane.[2][4]
-
Aqueous Acid/Base: Solubility is expected to increase significantly in acidic solutions (pH < 4) due to the protonation of the amino group, and in sufficiently basic solutions (pH > 10) due to deprotonation of the thiol group.[2]
Part 2: Experimental Determination of Solubility
Trustworthiness and Experimental Design: The Oxidation Challenge
A critical, often overlooked, aspect of determining the solubility of thiols is their propensity for oxidative dimerization to disulfides.[3] This reaction is accelerated by oxygen, base, and trace metal catalysts. The resulting disulfide has vastly different physicochemical properties and lower solubility in many solvents, leading to inaccurate and erroneously low solubility measurements.
Self-Validating Protocol Consideration: To ensure trustworthiness, all experimental protocols must incorporate steps to mitigate oxidation. This includes the use of de-gassed solvents, performing experiments under an inert atmosphere (e.g., nitrogen or argon), and preparing samples immediately before analysis.
Quantitative Determination: The Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold standard for quantitative solubility determination due to its reliability and direct measurement of equilibrium.[5]
Caption: Workflow for the Isothermal Shake-Flask Method.
Detailed Step-by-Step Protocol:
-
Solvent Preparation: For each solvent to be tested, sparge with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Sample Preparation: Add an excess amount of solid 4-Amino-3-methylbenzene-1-thiol to a series of amber glass vials. The excess should be clearly visible to ensure saturation is achieved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the de-gassed solvent to each vial.
-
Inerting: Gently blow a stream of nitrogen or argon over the liquid surface for ~30 seconds before tightly sealing the vial with a PTFE-lined cap.
-
Equilibration: Place the vials in a constant temperature orbital shaker (e.g., 25°C ± 0.5°C). Agitate for a sufficient duration (24 to 48 hours is typical) to ensure equilibrium is reached.
-
Sample Collection: Remove vials from the shaker and allow them to stand at the same temperature until the excess solid has settled.
-
Filtration: Carefully withdraw a known volume of the supernatant using a glass syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. The first few drops should be discarded to saturate the filter membrane.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is an ideal method for quantifying the solute concentration due to its specificity and sensitivity.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water with a modifier like 0.1% formic acid (to ensure the amine is protonated and gives sharp peaks) is recommended.
-
Detection: A UV detector set to the λ_max of the compound (likely in the 240-280 nm range) should be used.
-
Calibration: A multi-point calibration curve must be generated using standard solutions of 4-Amino-3-methylbenzene-1-thiol of known concentration to ensure accurate quantification.
Part 3: Data Presentation and Influencing Factors
While specific quantitative data for 4-Amino-3-methylbenzene-1-thiol is not publicly available, the following table summarizes the predicted solubility based on its chemical structure and analogy to 4-aminobenzenethiol.[2][4] This table should be populated with experimentally determined values.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Value (mg/mL at 25°C) |
| Water | Polar Protic | Sparingly Soluble / Insoluble | To be determined |
| Methanol | Polar Protic | Soluble | To be determined |
| Ethanol | Polar Protic | Soluble | To be determined |
| Acetone | Polar Aprotic | Soluble | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | To be determined |
| Dichloromethane | Weakly Polar | Soluble | To be determined |
| Toluene | Nonpolar | Moderately Soluble | To be determined |
| Hexane | Nonpolar | Insoluble | To be determined |
| 1 M HCl (aq) | Aqueous Acid | Soluble (as salt) | To be determined |
| 1 M NaOH (aq) | Aqueous Base | Soluble (as salt) | To be determined |
Part 4: Safety and Handling Considerations
Aromatic thiols and amines require careful handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from analogous compounds like p-toluenethiol and 4-aminobenzenethiol indicate significant hazards.[6][7]
Primary Hazards:
-
Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[6]
-
Corrosivity: Can cause skin irritation or severe eye damage.[7][8]
-
Stench: Possesses a strong, unpleasant odor characteristic of thiols.[4][8]
Mandatory Handling Procedures:
-
Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors or dust.[9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[8][9]
-
Storage: Store in a cool, dry, dark, and well-ventilated area. The container must be kept tightly closed and preferably stored under an inert atmosphere (nitrogen) to prevent oxidation.[7][9][10]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Conclusion
4-Amino-3-methylbenzene-1-thiol is a compound with a complex solubility profile driven by its competing hydrophobic and polar functional groups. It is predicted to be soluble in a range of polar organic solvents but poorly soluble in water and nonpolar aliphatic hydrocarbons. Its solubility is highly dependent on pH, with significant increases expected in both acidic and basic aqueous solutions. The primary experimental challenge is the compound's susceptibility to oxidation, which must be rigorously controlled to obtain accurate data. By employing the robust protocols and safety measures outlined in this guide, researchers can confidently determine the solubility of this versatile molecule, enabling its effective use in drug discovery and materials science.
References
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- 3. Thiol - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Note: Surface Functionalization and Self-Assembled Monolayer (SAM) Formation using 4-Amino-3-methylbenzene-1-thiol
Target Audience: Surface Chemists, Materials Scientists, and Drug Development Professionals Application Areas: Biosensor Development, Nanoparticle Functionalization, and Solid-Phase Bioconjugation
Introduction & Mechanistic Rationale
The development of robust self-assembled monolayers (SAMs) on noble metals is foundational to modern biosensor design and nanoparticle-based drug delivery. While standard 4-aminothiophenol (4-ATP) is widely used as a bifunctional linker, it possesses a critical vulnerability: under electrochemical oxidation or surface-enhanced Raman scattering (SERS) conditions, the terminal amines readily undergo radical-radical coupling to form 4,4′-dimercaptoazobenzene (a head-to-tail aniline dimer)[1]. This dimerization depletes the available primary amines needed for downstream conjugation[2].
4-Amino-3-methylbenzene-1-thiol (CAS: 859763-12-5) solves this problem through strategic structural modification. By introducing a methyl group at the 3-position (ortho to the amine), two distinct mechanistic advantages are achieved:
-
Steric Shielding: The bulky methyl group physically obstructs intermolecular radical coupling, preserving the primary amine in its monomeric state for intended bioconjugation.
-
Electronic Modulation: The methyl group exerts an electron-donating (+I) effect, increasing the electron density on the adjacent amine. This enhances its nucleophilicity, driving higher yields during subsequent coupling reactions (e.g., EDC/NHS esterification).
Fig 1: Molecular mechanism of 4-Amino-3-methylbenzene-1-thiol functionalization.
Physicochemical Properties & Solvent Selection
Understanding the physicochemical properties of the linker is critical for optimizing the deposition environment.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 4-Amino-3-methylbenzene-1-thiol |
| CAS Number | 859763-12-5 |
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol |
| Functional Groups | -SH (Chemisorption), -NH₂ (Bioconjugation), -CH₃ (Steric modifier) |
The choice of solvent directly dictates the packing density and orientation of the resulting SAM. For aminothiophenols, the protonation state of the terminal amine must be tightly controlled based on the substrate type[3][4].
Table 2: Solvent Selection Matrix for SAM Deposition
| Solvent System | Target Substrate | Causality / Mechanistic Impact |
|---|---|---|
| Absolute Ethanol | Planar Gold (Au) | Standard polar solvent. Good solubility, but may cause slight amine protonation, leading to electrostatic repulsion and looser SAM packing[3]. |
| Hexane | Planar Gold (Au) | Non-polar solvent. Prevents amine protonation, driving uniform intermolecular interactions and significantly denser SAM formation[3]. |
| Aqueous (pH 3.0) | Gold Nanoparticles | Deliberately protonates the amine to -NH₃⁺, providing electrostatic repulsion that stabilizes the colloid and prevents aggregation during functionalization[4]. |
Experimental Workflows & Methodologies
Fig 2: End-to-end workflow for SAM deposition and downstream bioconjugation.
Protocol A: SAM Deposition on Planar Gold Substrates
This protocol is optimized for creating high-density monolayers for flat biosensor chips (e.g., SPR or QCM sensors).
-
Substrate Cleaning: Immerse the gold substrate in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes at room temperature. (Warning: Piranha solution is highly reactive and explosive in the presence of organics. Handle with extreme care in a fume hood).
-
Rinsing: Rinse the substrate exhaustively with Milli-Q water (18.2 MΩ·cm), followed by absolute ethanol. Dry under a gentle stream of high-purity N₂ gas.
-
Monolayer Incubation: Submerge the clean gold substrate in a 5 mM solution of 4-Amino-3-methylbenzene-1-thiol dissolved in anhydrous hexane. Incubate in the dark at room temperature for 18–24 hours. Note: Hexane is preferred here to prevent amine protonation and maximize packing density[3].
-
Post-Assembly Washing: Remove the substrate and rinse sequentially with hexane and ethanol. Sonicate the substrate in ethanol for 1 minute to remove any physisorbed, non-covalently bound multilayers.
-
Drying: Dry under N₂ gas. The surface is now ready for immediate bioconjugation or characterization.
Protocol B: Functionalization of Gold Nanoparticles (AuNPs)
This protocol utilizes pH-driven electrostatic repulsion to prevent nanoparticle aggregation during thiol chemisorption[4].
-
AuNP Synthesis: Synthesize bare AuNPs via standard citrate reduction (Turkevich method) and cool to room temperature.
-
pH Adjustment: Adjust the pH of the colloidal AuNP solution to exactly 3.0 using 0.1 M HCl. At this pH, the thiol group exhibits maximum affinity for the gold surface, while the basic amine group becomes protonated (-NH₃⁺)[4].
-
Functionalization: Add a 10 mM ethanolic solution of 4-Amino-3-methylbenzene-1-thiol to the acidic AuNP solution at an 8:1 (v/v) ratio.
-
Thermal Incubation: Stir the mixture continuously at 60 °C for 3 hours to drive the thermodynamic formation of the Au-S coordinate covalent bonds.
-
Stabilization: Remove from heat and allow the functionalized colloid to stabilize at room temperature for 48 hours. The resulting nanoparticles will be stabilized by the cationic amine corona.
Protocol C: Downstream Bioconjugation (Peptide/Protein Coupling)
-
Activation of Target: Dissolve the carboxylated target molecule (e.g., a capture antibody or synthetic peptide) in MES buffer (pH 6.0). Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) at a 10:1 molar excess relative to the target. React for 15 minutes to form an amine-reactive NHS-ester.
-
Coupling: Apply the activated target solution directly to the 4-Amino-3-methylbenzene-1-thiol functionalized surface. Incubate for 2 hours at room temperature. The nucleophilic terminal amine of the SAM will attack the NHS-ester, forming a stable amide bond.
-
Quenching: Wash the surface with PBS (pH 7.4) and quench any unreacted NHS-esters using 100 mM Ethanolamine for 15 minutes.
Quality Control & Surface Characterization
To ensure a self-validating experimental system, the functionalized surfaces must be characterized prior to downstream bioconjugation.
-
Attenuated Total Reflectance (ATR) FTIR: Successful SAM formation is confirmed by the complete disappearance of the S-H stretching band (~2550 cm⁻¹), indicating the formation of the Au-S bond. Furthermore, the presence of N-H stretching modes (~3300–3400 cm⁻¹) and aromatic C=C stretches will confirm the integrity of the exposed aminophenyl ring[5].
-
X-ray Photoelectron Spectroscopy (XPS): XPS is the gold standard for verifying SAM orientation and chemical states. Look for the S 2p doublet at ~162 eV, which is characteristic of bound thiolate (Au-S). The N 1s peak should appear at ~399 eV for the free amine (-NH₂). If the N 1s peak shifts to >401 eV, it indicates unwanted protonation (-NH₃⁺) or hydrogen bonding, which may require adjusting the washing solvents[1][3].
References
-
Sigma-Aldrich. 4-amino-3-methylbenzene-1-thiol | 859763-12-5. Retrieved from:
-
[3] Takahari, M., & Kondo, T. (2020). Construction of Self-Assembled Monolayer of 4-Aminothiophenol (4-ATP) on Au(100) Substrate. Ochanomizu University. Retrieved from:
-
[4] Analytical Chemistry - ACS Publications. (2013). 4-Aminothiophenol Functionalized Gold Nanoparticle-Based Colorimetric Sensor for the Determination of Nitramine Energetic Materials. Retrieved from:
-
[5] ResearchGate. FTIR spectra of 4-aminothiophenol self-assembled monolayer deposited on a gold substrate. Retrieved from:
-
[1] Langmuir - ACS Publications. Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Retrieved from:
-
[2] Journal of Materials Research - Cambridge Core. (2019). Synthesis of multi-branched gold nanostructures and their surface-enhanced Raman scattering properties of 4-aminothiophenol. Retrieved from:
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- 2. Synthesis of multi-branched gold nanostructures and their surface-enhanced Raman scattering properties of 4-aminothiophenol | Journal of Materials Research | Cambridge Core [cambridge.org]
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 4-Amino-3-methylbenzene-1-thiol as a Novel Radioprotective Agent
Abstract: The development of effective and non-toxic radioprotective agents is a critical objective for medical, occupational, and defense applications. Aminothiols represent a promising class of compounds, with their efficacy rooted in well-documented mechanisms of free-radical scavenging and biological modulation. This guide focuses on 4-Amino-3-methylbenzene-1-thiol, a structurally distinct aromatic aminothiol, as a candidate for radioprotective drug development. While established data on this specific molecule is nascent, its chemical architecture—featuring a nucleophilic thiol, an amino group, and a methyl-substituted benzene ring—provides a strong rationale for its investigation. This document serves as a comprehensive technical guide for researchers, outlining the theoretical basis for its potential efficacy and providing detailed protocols for its synthesis, in vitro screening, and in vivo validation.
Part 1: Introduction and Theoretical Framework
Ionizing radiation induces cellular damage primarily through the radiolysis of water, which generates highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[1][2] These ROS can indiscriminately damage critical biomolecules, including DNA, lipids, and proteins, leading to cell death, mutagenesis, and tissue damage.[3][4] Radioprotective agents are compounds administered before radiation exposure to mitigate these harmful effects.[5]
The aminothiol class of compounds, most notably Amifostine (WR-2721), has been a cornerstone of radioprotector research.[6][7] Their mechanism of action is multifaceted, involving direct scavenging of free radicals, donation of hydrogen atoms to repair damaged DNA, and induction of transient hypoxia in normal tissues.[8][9][10]
1.1. Rationale for Investigating 4-Amino-3-methylbenzene-1-thiol
4-Amino-3-methylbenzene-1-thiol presents a compelling structural motif for radioprotection.
-
The Thiol (-SH) Group: This is the primary functional group responsible for radical scavenging. The sulfur atom can readily donate a hydrogen atom to neutralize ROS, thereby becoming a relatively stable thiyl radical itself.[11][12]
-
The Aromatic Ring: The benzene ring influences the compound's lipophilicity, potentially affecting its biodistribution, cellular uptake, and localization near critical targets like nuclear DNA.
-
The "Magic Methyl" (-CH3) Group: The addition of a methyl group can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.[13] It can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which may improve membrane permeability.
-
The Amino (-NH2) Group: This basic functional group can facilitate interaction with the negatively charged phosphate backbone of DNA, increasing the local concentration of the protective thiol moiety near this critical target.[10]
1.2. Proposed Mechanism of Radioprotection
The primary proposed mechanism for 4-Amino-3-methylbenzene-1-thiol is the direct scavenging of radiation-induced free radicals. Upon exposure to ionizing radiation, the compound's thiol group can neutralize ROS before they can inflict damage on cellular components. This process is visualized in the signaling pathway below.
Caption: Proposed free-radical scavenging mechanism of 4-Amino-3-methylbenzene-1-thiol.
Part 2: Preclinical Development and Experimental Protocols
This section provides a systematic workflow and detailed protocols for the preclinical evaluation of 4-Amino-3-methylbenzene-1-thiol.
2.1. Synthesis and Physicochemical Characterization
The synthesis of aromatic thiols can often be achieved from corresponding anilines or sulfonic acids. A potential route involves the diazotization of the corresponding aminobenzene derivative followed by reaction with a sulfur-containing nucleophile. All synthesized batches must be rigorously characterized for identity and purity (>95%) using techniques such as NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Property | Value | Source |
| Molecular Formula | C₇H₉NS | [14] |
| Molecular Weight | 139.22 g/mol | [14] |
| IUPAC Name | 3-amino-4-methylbenzenethiol | [14] |
| XLogP3 | 2.1 | [14] |
| Hydrogen Bond Donors | 2 | [14] |
| Hydrogen Bond Acceptors | 2 | [14] |
2.2. In Vitro Evaluation Workflow
The in vitro assessment is a critical first step to determine the compound's intrinsic radioprotective potential and its therapeutic window.
Caption: Sequential workflow for the in vitro evaluation of radioprotective candidates.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the intrinsic toxicity of 4-Amino-3-methylbenzene-1-thiol on both normal and cancerous cell lines and to establish a non-toxic concentration range for subsequent experiments.
Materials:
-
Human normal tissue cell line (e.g., HFL1 - lung fibroblast)
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Amino-3-methylbenzene-1-thiol stock solution (e.g., 100 mM in DMSO)
-
MTT or XTT assay kit
-
96-well cell culture plates
-
Multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 4-Amino-3-methylbenzene-1-thiol in complete medium. Concentrations should span a wide range (e.g., 0.1 µM to 1 mM).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a period relevant to the radioprotection protocol (e.g., 24-48 hours).
-
Viability Assessment: Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation period with the reagent, measure the absorbance using a plate reader at the specified wavelength.
-
Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot viability against compound concentration and determine the IC₅₀ (concentration that inhibits 50% of cell growth).
Trustworthiness Check: The protocol is self-validating by including both a vehicle control to account for solvent effects and an untreated control to establish a baseline for 100% viability. Comparing results between normal and cancer cell lines provides an early indication of selective toxicity.
Protocol 2: Clonogenic Survival Assay
Objective: To quantify the radioprotective effect of the compound by assessing the ability of single cells to survive irradiation and form colonies.[1]
Materials:
-
Cell line of choice (e.g., HFL1)
-
6-well cell culture plates
-
4-Amino-3-methylbenzene-1-thiol at a pre-determined non-toxic concentration (from Protocol 1)
-
X-ray or gamma-ray irradiator
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate a precise number of cells (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates and allow them to attach.
-
Pre-treatment: Thirty minutes to one hour before irradiation, replace the medium with fresh medium containing either the vehicle control or the non-toxic concentration of 4-Amino-3-methylbenzene-1-thiol.
-
Irradiation: Expose the plates to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: Immediately after irradiation, remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Analysis:
-
Calculate the Plating Efficiency (PE): (No. of colonies formed / No. of cells seeded) for the 0 Gy control.
-
Calculate the Surviving Fraction (SF): (No. of colonies formed / (No. of cells seeded x PE)) for each radiation dose.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale for both control and treated groups.
-
Determine the Dose Reduction Factor (DRF): This is the ratio of radiation doses required to produce the same level of cell killing (e.g., at a surviving fraction of 0.1) with and without the compound. A DRF > 1 indicates a protective effect.
-
Protocol 3: DNA Damage Assessment (γ-H2AX Foci Assay)
Objective: To mechanistically validate radioprotection by visualizing and quantifying the reduction in radiation-induced DNA double-strand breaks.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
Irradiator
-
4-Amino-3-methylbenzene-1-thiol
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Treatment and Irradiation: Pre-treat cells on coverslips with the compound as in the clonogenic assay, then irradiate with a fixed dose (e.g., 2 Gy).
-
Time-Course: Allow cells to repair for various time points (e.g., 30 minutes, 4 hours, 24 hours).
-
Fix and Permeabilize: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash, then incubate with the fluorescent secondary antibody.
-
Wash, then mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the coverslips using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γ-H2AX (green) channels.
-
Quantify the number of green foci per nucleus using image analysis software (e.g., ImageJ).
-
-
Interpretation: A significant reduction in the number of γ-H2AX foci in the compound-treated group compared to the radiation-only group at early time points indicates protection against DNA damage formation.
Part 3: In Vivo Evaluation
Promising in vitro results warrant progression to in vivo models to assess systemic efficacy and toxicity.[15] Rodent models (mice, rats) are most commonly used.[16]
Caption: A standard workflow for the in vivo preclinical validation of a radioprotector.
Protocol 4: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of 4-Amino-3-methylbenzene-1-thiol that can be administered to animals without causing unacceptable toxicity. The MTD is often defined as the LD₁₀ (the dose lethal to 10% of animals).[17]
Materials:
-
Healthy adult mice (e.g., C57BL/6 or ICR strain, 8-10 weeks old)[17][18]
-
4-Amino-3-methylbenzene-1-thiol, formulated for injection (e.g., in sterile saline)
-
Appropriate animal housing and care facilities
Procedure:
-
Dose Escalation: Divide mice into groups (n=5-10 per group). Administer escalating doses of the compound via the intended route (e.g., intraperitoneal, IP).
-
Observation: Closely monitor the animals for at least 14 days for signs of toxicity, including weight loss, changes in behavior, ruffled fur, and mortality.
-
Data Collection: Record all observations and mortality daily.
-
Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD₁₀ and LD₅₀ values. The experimental dose for radioprotection studies is typically set at a fraction of the MTD, such as 0.5 MTD, to ensure animal welfare and minimize confounding toxicity.[17][19]
Trustworthiness Check: The use of a dose-escalation design and a sufficiently long observation period ensures that both acute and delayed toxicity are captured. Ethical review and approval by an Institutional Animal Care and Use Committee (IACUC) are mandatory.
Protocol 5: Whole-Body Irradiation Survival Assay
Objective: To evaluate the ability of 4-Amino-3-methylbenzene-1-thiol to protect animals from a lethal dose of total body irradiation (TBI).
Materials:
-
Healthy adult mice
-
Compound formulated for injection at 0.5 MTD
-
Whole-body irradiator (e.g., Cesium-137 source)
Procedure:
-
Group Allocation: Randomly assign mice to at least two groups: Vehicle + Radiation and Compound + Radiation.
-
Administration: Administer the compound (at 0.5 MTD) or vehicle control via the chosen route (e.g., IP) approximately 30-60 minutes before irradiation.
-
Irradiation: Expose the animals to a predetermined lethal dose of TBI (e.g., an LD₉₀/₃₀ dose, which is lethal to 90% of animals within 30 days).[17]
-
Monitoring: Monitor the animals daily for 30 days. Record survival, body weight, and clinical signs of radiation sickness.
-
Analysis:
Part 4: Future Directions
If 4-Amino-3-methylbenzene-1-thiol demonstrates significant radioprotective efficacy with an acceptable toxicity profile, further development could include:
-
Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize efficacy and reduce toxicity. For example, modifying the position of the methyl or amino groups or adding other functional groups.[17]
-
Formulation Development: Creating formulations for different routes of administration (e.g., oral, topical) to suit various clinical or field applications.[21]
References
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- Vijayan, K., Vedavathi, B. M., & Mani, A. (1983). Structural evidence for the radical scavenging mechanism of some aminothiol group of radioprotectants. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 457-462.
- Mohapatra, P., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Applied Biology & Biotechnology, 11(2), 94-101.
- Velpula, N., Ugrappa, S., & Kodangal, S. (2013). A role of radioprotective agents in cancer therapeutics: a review. International Journal of Basic & Clinical Pharmacology, 2(6), 677-682.
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Vasin, M. V. (2014). Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence. Journal of Radiation Protection Research, 2(2), 15-36. Retrieved from [Link]
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Belyakov, O. V., et al. (2018). Planarians as an In Vivo Experimental Model for the Study of New Radioprotective Substances. Journal of Siberian Federal University. Biology, 11(4), 362-371. Retrieved from [Link]
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ResearchGate. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Retrieved from [Link]
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ResearchGate. (n.d.). Different in vivo models used for screening of radiosensitizer and.... Retrieved from [Link]
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MDPI. (2024). Natural Guardians: Natural Compounds as Radioprotectors in Cancer Therapy. Retrieved from [Link]
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Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659-673. Retrieved from [Link]
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Soref, C. M., Hacker, T. A., & Fahl, W. E. (2012). A new orally active, aminothiol radioprotector-free of nausea and hypotension side effects at its highest radioprotective doses. International Journal of Radiation Oncology, Biology, Physics, 82(5), e701-e707. Retrieved from [Link]
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Copp, R. R., et al. (2013). Radioprotective efficacy and toxicity of a new family of aminothiol analogs. International Journal of Radiation Biology, 89(7), 485-492. Retrieved from [Link]
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Słomko, J., et al. (2024). Assessment of the Concentrations of Selected Aminothiols in Patients after COVID-19. Journal of Clinical Medicine, 13(14), 4153. Retrieved from [Link]
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ResearchGate. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: A review. Retrieved from [Link]
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bioRxiv. (2023). Radioprotective drug screening in a salivary gland tissue chip. Retrieved from [Link]
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Peebles, D. D., et al. (2012). ROS-Scavenger and Radioprotective Efficacy of the New PrC-210 Aminothiol. Radiation Research, 178(1), 66-77. Retrieved from [Link]
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Copp, R. R., et al. (2013). Radioprotective efficacy and toxicity of a new family of aminothiol analogs. International Journal of Radiation Biology, 89(7), 485-492. Retrieved from [Link]
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PubMed. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. Retrieved from [Link]
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Pettit, G. R., & Singh, S. B. (1987). Synthesis of Protected Amino Thymidines and New Thiol Derivatives of the Vascular Targeting Agent Combretastatin A-4. Canadian Journal of Chemistry, 65(10), 2390-2396. Retrieved from [Link]
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Wang, X., et al. (2022). Protective mechanism of a novel aminothiol compound on radiation-induced intestinal injury. International Journal of Radiation Biology, 98(11), 1645-1653. Retrieved from [Link]
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Liddell, J. R. (2021). Medicinal Thiols: Current Status and New Perspectives. Antioxidants & Redox Signaling, 34(1), 1-22. Retrieved from [Link]
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Dolabela, M. F., et al. (1998). The radioprotective effect of a new aminothiol (20-PRA). Brazilian Journal of Medical and Biological Research, 31(8), 1093-1096. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-4-methylbenzene-1-thiol. Retrieved from [Link]
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Wang, Y., et al. (2019). A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives: Experiment and Theory. Frontiers in Chemistry, 7, 570. Retrieved from [Link]
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Wrzecionek, K., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3450. Retrieved from [Link]
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- 21. A new orally active, aminothiol radioprotector-free of nausea and hypotension side effects at its highest radioprotective doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-3-methylbenzene-1-thiol Handling & Oxidation Prevention
Welcome to the Technical Support Center for handling 4-Amino-3-methylbenzene-1-thiol (CAS: 859763-12-5)[1]. This compound is highly susceptible to oxidative degradation in solution. As an application scientist, understanding the chemical causality behind this degradation is critical. This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to ensure the integrity of your thiol-based workflows.
Mechanistic Overview: The Causality of Thiol Oxidation
The oxidation of 4-Amino-3-methylbenzene-1-thiol is primarily driven by the deprotonation of the thiol (-SH) group into a highly nucleophilic thiolate anion (S⁻) [2]. This thiolate is exceptionally vulnerable to one-electron oxidation catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) or dissolved molecular oxygen (O₂), forming a transient thiyl radical[3][4]. These radicals rapidly dimerize to form stable, often insoluble, disulfide bonds (R-S-S-R).
To prevent this, our protocols focus on three causal interventions:
-
Thermodynamic Control: Lowering the pH to keep the thiol protonated[4].
-
Kinetic Control: Removing dissolved O₂ and chelating trace metals[4][5].
-
Chemical Reversal: Utilizing phosphine-based reductants (like TCEP) to continuously reduce any formed disulfides back to free thiols[6][7].
Mechanistic pathway of thiol oxidation and TCEP-mediated reduction.
Troubleshooting Guide & FAQs
Q1: My solution turned cloudy shortly after dissolving 4-Amino-3-methylbenzene-1-thiol. Is my reagent degraded? A1: The white precipitate is almost certainly the disulfide dimer of your starting thiol[3]. Disulfides are significantly less soluble in aqueous and organic solvents than their parent thiols. This is a clear indicator that your reaction conditions are not sufficiently anaerobic. To salvage the solution, you must add a strong reducing agent (see Q2) and re-evaluate your inert atmosphere techniques.
Q2: I am currently using Dithiothreitol (DTT) to keep my thiol reduced, but I still see oxidation over time. Why? A2: DTT is a poor choice for this specific application. DTT requires a basic environment (pH > 7.0) to form its active thiolate state[7]. However, basic conditions simultaneously trigger the deprotonation of 4-Amino-3-methylbenzene-1-thiol, accelerating its own oxidation[2]. Furthermore, DTT autoxidizes in the presence of transition metals, generating reactive oxygen species[7]. You should switch to Tris(2-carboxyethyl)phosphine (TCEP) , which operates effectively at acidic to neutral pH (1.5–8.5) and is resistant to air oxidation[6][8].
Q3: Can I just bubble nitrogen through my solvent instead of using the freeze-pump-thaw method? A3: Simple sparging (purging) is often insufficient for highly sensitive thiophenols. Sparging only displaces dissolved gases kinetically and leaves trace oxygen behind. The Freeze-Pump-Thaw method is the gold standard because it utilizes thermodynamics: freezing the solvent solidifies the matrix, and pulling a high vacuum removes the headspace. Upon thawing, the dissolved gases are forcibly expelled into the vacuum[9].
Q4: How do I safely dispose of the malodorous waste generated by this compound? A4: Thiophenols possess an overwhelmingly offensive odor. Never dispose of them directly. You must employ a bleach trap . Soaking glassware and venting exhaust gases through a 1:1 mixture of commercial bleach (sodium hypochlorite) and water oxidizes the volatile thiols into non-volatile, odorless sulfonates[10].
Quantitative Data: Reductant Comparison
To maintain 4-Amino-3-methylbenzene-1-thiol in its reduced state, selecting the correct reducing agent is paramount. The table below summarizes why TCEP is the authoritative standard over traditional thiol-based reductants.
| Feature | TCEP (Phosphine) | DTT (Dithiol) | β-Mercaptoethanol (Monothiol) |
| Effective pH Range | 1.5 – 8.5[6] | 7.0 – 9.0 | 7.0 – 9.0 |
| Odor | Odorless | Pungent | Highly Pungent / Toxic |
| Air Oxidation Resistance | High (Stable)[8] | Low (Autoxidizes)[7] | Low (Autoxidizes)[8] |
| Metal Interaction | Non-chelating[5] | Can bind metals | Can bind metals |
| Risk of Mixed Disulfides | None (Thiol-free)[6] | High[11] | High[11] |
Self-Validating Experimental Protocols
Protocol A: Freeze-Pump-Thaw Solvent Degassing
Causality: Removes dissolved oxygen that drives the one-electron oxidation of thiols[9]. Self-Validation Check: The process is complete and successful when no more gas bubbles evolve from the liquid during the final thaw cycle.
-
Place the desired solvent in a heavy-walled Schlenk flask. Ensure the flask is sealed and connected to a high-vacuum Schlenk line.
-
Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid[9].
-
Pump: Open the flask to the high vacuum for 2 to 3 minutes to evacuate the headspace[9].
-
Thaw: Close the vacuum valve and thaw the solvent in a warm water bath. Observe the gas bubbles escaping the liquid matrix as the solvent melts.
-
Repeat: Perform steps 2 through 4 for a total of three complete cycles[9]. After the final thaw, backfill the flask with inert Argon gas.
Protocol B: Preparation of Oxidation-Resistant Thiol Solutions
Causality: Establishes a chemical environment that actively reverses disulfide formation without interfering with downstream thiol-reactive chemistry.
-
To the degassed solvent (from Protocol A), add EDTA to a final concentration of 1 mM. Reasoning: EDTA sequesters trace transition metals that catalyze thiyl radical formation[4][5].
-
Add TCEP hydrochloride to achieve a final concentration of 5 to 50 mM[6]. Reasoning: TCEP reduces pre-existing disulfides and provides an ongoing reducing environment.
-
Adjust the pH of the buffer to between 5.0 and 6.0. Reasoning: This pH range prevents the formation of the highly reactive thiolate anion while remaining well within TCEP's optimal working range[2][4].
-
Dissolve the 4-Amino-3-methylbenzene-1-thiol into the prepared buffer strictly under an inert Argon atmosphere.
Self-validating workflow for preparing oxidation-resistant thiol solutions.
References
-
Thermo Fisher Scientific. "TCEP•HCl - Thermo Fisher Scientific". thermofisher.com. 6
-
Midland Scientific. "Thermo Scientific™ Pierce™ Bond-Breaker™ TCEP Solution, Neutral pH". midlandsci.com.
-
Thermo Fisher Scientific. "Immobilized TCEP Disulfide Reducing Gel". thermofisher.com. 8
-
BenchChem. "Technical Support Center: Handling Air-Sensitive Thiol Reagents - Benchchem". benchchem.com. 3
-
National Institutes of Health (PMC). "Quantification of Thiols and Disulfides - PMC". nih.gov.4
-
University of Rochester. "How to Degas Solvents - Chemistry". rochester.edu. 9
-
Sigma-Aldrich. "4-amino-3-methylbenzene-1-thiol | 859763-12-5". sigmaaldrich.com. 1
-
MDPI. "Reversible Thiol Oxidation Inhibits the Mitochondrial ATP Synthase in Xenopus laevis Oocytes". mdpi.com. 7
-
ResearchGate. "Coupling of Metal Containing Homing Devices to Liposomes via a Maleimide Linker". researchgate.net. 5
-
Portland Press. "Introduction to approaches and tools for the evaluation of protein cysteine oxidation". portlandpress.com. 11
-
UCLA. "Standard Operating Procedures for Using Stench Chemicals". ucla.edu.
-
University of Rochester. "Tips & Tricks: How to Work with Thiols". rochester.edu.10
-
Reddit Chempros. "Thiol Handling". reddit.com. 2
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- 2. reddit.com [reddit.com]
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- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. portlandpress.com [portlandpress.com]
Technical Support Center: Optimizing 4-Amino-3-methylbenzene-1-thiol Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Amino-3-methylbenzene-1-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental hurdles. Our guidance is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your synthetic endeavors.
4-Amino-3-methylbenzene-1-thiol is a valuable substituted aminothiophenol intermediate in the synthesis of pharmaceuticals, particularly benzothiazole derivatives which possess a wide range of biological activities.[1][2] However, its synthesis can be challenging due to the sensitive nature of the thiol and amino functional groups, which are prone to side reactions, especially oxidation.
This guide will focus primarily on the most common and adaptable synthetic route: the Leuckart thiophenol reaction . This method involves the diazotization of a primary aromatic amine followed by reaction with a xanthate salt and subsequent hydrolysis.[3][4] We will also address challenges related to the reduction of corresponding disulfides, another potential synthetic pathway.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 4-Amino-3-methylbenzene-1-thiol.
Issue 1: Low or No Product Formation
Question: My reaction has stalled. Thin Layer Chromatography (TLC) analysis shows only starting material (4-amino-3-methylaniline derivative) and no desired product spot. What went wrong?
Answer: This issue typically points to a failure in one of the initial, critical steps of the Leuckart reaction: diazotization or xanthate coupling. Let's break down the probable causes.
Probable Cause A: Failure of the Diazotization Step
The conversion of the primary aromatic amine to a diazonium salt is highly sensitive to temperature and stoichiometry.[5][6]
-
Causality: Nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, is unstable at higher temperatures. If the temperature rises above 5 °C, the nitrous acid will decompose before it can react with the amine. Furthermore, diazonium salts themselves are unstable and can decompose if not used promptly or if the temperature is too high.[5] An insufficient amount of acid will result in incomplete diazotization, as the acid acts as both a solvent for the amine and a reactant to generate nitrous acid.[5]
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite using an ice-salt bath.
-
Reagent Stoichiometry: Use a slight molar excess of sodium nitrite (1.05-1.1 equivalents) to ensure complete conversion. A significant excess of strong mineral acid (typically 2.5-3 equivalents of HCl) is crucial.[5]
-
Monitor the Reaction: Check for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates that sufficient nitrite is present. Maintain this excess for 15-30 minutes to ensure the reaction goes to completion.[7]
-
Probable Cause B: Ineffective Xanthate Coupling
The diazonium salt is a potent electrophile that reacts with the nucleophilic xanthate salt (e.g., potassium ethyl xanthate).[3][4]
-
Causality: The diazonium salt is highly reactive and must be used immediately after preparation. Any delay can lead to decomposition. The quality of the xanthate salt is also paramount; it can degrade over time, reducing its nucleophilicity.
-
Solutions:
-
Immediate Use: Prepare the cold diazonium salt solution and add it to the cold xanthate solution without delay.[8]
-
Reagent Quality: Use a fresh, high-purity source of potassium ethyl xanthate.
-
Temperature Maintenance: Keep both solutions cold (0-5 °C) during the coupling reaction to minimize decomposition of the diazonium salt.
-
Probable Cause C: Failure of the Hydrolysis Step
The intermediate aryl xanthate must be hydrolyzed to yield the final thiophenol.[4][8]
-
Causality: This step typically requires a strong base (like NaOH or KOH) and heat to break the xanthate C-S bond. Incomplete hydrolysis can occur if the base is not strong enough, if an insufficient amount is used, or if the reaction is not heated for a sufficient duration.
-
Solutions:
-
Sufficient Base: Use a molar excess of a strong base to drive the hydrolysis to completion.
-
Adequate Heating: Ensure the reaction mixture is heated (often to reflux) for the time specified in the protocol to ensure complete conversion.
-
Issue 2: High Levels of Impurities and Low Yield
Question: I've isolated a product, but the yield is low and it's a discolored (yellow to reddish-brown) solid. What are these impurities and how can I prevent them?
Answer: This is a very common issue when synthesizing aminothiophenols. The discoloration and low yield are typically due to two main side reactions: oxidation to the disulfide and the formation of azo compounds.
Probable Cause A: Oxidation to Disulfide
Thiols (-SH) are notoriously easy to oxidize, especially in the presence of a base and atmospheric oxygen, to form disulfides (S-S).[9] This is often the primary cause of yield loss.
-
Causality: The thiolate anion (ArS⁻), which is formed under basic conditions during workup or hydrolysis, is extremely susceptible to oxidation by O₂. The amino group on the ring can also increase the rate of oxidation.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction, workup, and purification under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been degassed by sparging with an inert gas.
-
Reducing Workup: During the workup, after hydrolysis and before extraction, consider adding a mild reducing agent like sodium bisulfite or sodium dithionite to reduce any disulfide that has formed back to the thiol.
-
Acidification Control: Carefully acidify the reaction mixture with an acid like acetic acid to protonate the thiolate to the less reactive thiol just before extraction.[10]
-
Probable Cause B: Azo Compound Formation
Diazonium salts can undergo unwanted side reactions, such as coupling with other nucleophiles (including another molecule of the starting amine), to form colored azo compounds.[11]
-
Causality: If the diazotization conditions are not carefully controlled (e.g., pH is too high, temperature rises), the diazonium salt can couple with the electron-rich aromatic ring of the unreacted starting material or the product itself.
-
Solutions:
-
Maintain Low pH: Ensure a strongly acidic environment (pH < 1.5) during diazotization to prevent the diazonium salt from acting as a coupling agent with activated aromatic rings.[12]
-
Controlled Addition: Add the amine solution to the acid, followed by the slow, portion-wise addition of the nitrite solution. This ensures that the concentration of free amine available for side reactions is always low.
-
| Problem | Likely Cause | Preventative Measures | Remediation |
| Low Yield, White Solid Impurity | Disulfide Formation | Work under N₂/Ar; use degassed solvents. | Treat crude product with a reducing agent (e.g., NaBH₄, Zn/acid) before final purification. |
| Low Yield, Colored Impurity | Azo Compound Formation | Maintain low temperature (0-5°C) and low pH (<1.5) during diazotization. | Purification via column chromatography. |
| Reaction Stalls | Incomplete Diazotization | Strict temperature control; use >2.5 eq. acid and a slight excess of NaNO₂. | Restart with fresh reagents and careful monitoring. |
Issue 3: Purification Challenges
Question: I'm struggling to purify the final product. It streaks badly on my silica gel column, and seems to decompose during purification.
Answer: Purifying polar compounds with multiple functional groups like 4-Amino-3-methylbenzene-1-thiol requires specific techniques to overcome interactions with the stationary phase and prevent on-column degradation.
Probable Cause A: Tailing on Silica Gel
-
Causality: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and streaking (tailing).[13]
-
Solution:
-
Basic Modifier: Add a small amount of a base, such as triethylamine (0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate).[13] The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Probable Cause B: On-Column Oxidation
-
Causality: Silica gel is a high-surface-area medium that can facilitate the oxidation of the sensitive thiol group by trapped air in the silica or dissolved oxygen in the solvents.
-
Solution:
-
Anaerobic Chromatography: Pack the column using degassed solvents. Keep the column under a positive pressure of nitrogen or argon during the entire purification process.[14]
-
Dry Loading: To minimize exposure to solvents during loading, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[14]
-
Probable Cause C: Incorrect Recrystallization Solvent
-
Causality: If column chromatography is proving difficult, recrystallization is an alternative. However, finding the right solvent system is key. Impurities can often inhibit crystal formation.[14]
-
Solution:
-
Systematic Solvent Screening: Use small amounts of your product to test a range of solvents and solvent mixtures (e.g., toluene/hexane, ethanol/water). A good solvent will dissolve your compound when hot but cause it to precipitate upon cooling.[14]
-
Experimental Protocols & Workflows
Diagram: General Workflow for Leuckart Synthesis
Caption: General workflow for the synthesis of 4-Amino-3-methylbenzene-1-thiol via the Leuckart reaction.
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing the purified 4-Amino-3-methylbenzene-1-thiol to prevent degradation?
A1: Due to its high sensitivity to air, the purified product must be stored under a strict inert atmosphere. After purification, ensure the product is thoroughly dried under high vacuum to remove all solvent. Store the solid in an amber vial, backfill with argon or nitrogen, and seal tightly. For long-term storage, keeping it at low temperatures (-20°C) is highly recommended to minimize degradation.[14]
Q2: Can I reduce the disulfide byproduct back to the thiol?
A2: Yes. If you have a significant amount of the corresponding disulfide, it can often be reduced back to the thiol to improve your overall yield. A common method is to use a reducing agent like sodium borohydride (NaBH₄) followed by careful acidification, or zinc dust in the presence of an acid.[9][15] This reduction can be performed on the crude material before the final purification step.
Q3: Which analytical techniques are recommended to confirm the purity and identity of my final product?
A3: A combination of techniques is essential for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing quantitative purity. A reverse-phase C18 column is typically effective.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify any organic impurities.[14] The thiol proton (-SH) often appears as a broad singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.[14]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the S-H stretch, which typically appears as a weak band around 2500-2600 cm⁻¹.[14]
Q4: Are there alternative synthetic routes if the Leuckart reaction consistently fails?
A4: Yes, two other general methods are available for preparing thiophenols.[15] The first involves the reduction of the corresponding benzenesulfonyl chloride using a reducing agent like zinc dust and acid.[15] This method can provide good yields but is contingent on the availability of the starting sulfonyl chloride and the absence of other reducible groups (like a nitro group). A second approach is the reduction of the diaryl disulfide, which, as mentioned, can also be a significant byproduct of the Leuckart synthesis itself.
References
- Thiophenol - Wikipedia. (n.d.).
- Leuckart thiophenol reaction - Grokipedia. (n.d.).
- Potential Applications of 3-Isopropylthiophenol in Organic Chemistry: A Technical Guide - Benchchem. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Leuckart Thiophenol Reaction - Organic Chemistry Portal. (n.d.).
- Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions - Benchchem. (n.d.).
- Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. (n.d.).
- 2-Aminothiophenol - Wikipedia. (n.d.).
- Synthesis of Protected Amino Thymidines and New Thiol Derivatives of the Vascular Targeting Agent Combretastatin A-4. (n.d.).
- Purification techniques for high-purity 4-Amino-3-mercaptobenzonitrile - Benchchem. (n.d.).
- What are the best reaction conditions for the conversion of thiol... - ECHEMI. (n.d.).
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- 3-Amino-4-methylbenzene-1-thiol | C7H9NS | CID 57100696 - PubChem. (n.d.).
- Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC. (n.d.).
- Scope of 2‐aminothiophenols towards the synthesis of benzothiazoles using C−H insertion approach. (n.d.).
- Accelerated Reduction and Solubilization of Elemental Sulfur By 1,2-Aminothiols. (n.d.).
- Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution - MDPI. (n.d.).
- Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis - Benchchem. (n.d.).
- A NOVEL ONE-POT SYNTHESIS OF N-SUBSTITUTED THIENO[3,2-d]PYRIMIDIN-4(3H) - LOCKSS: Serve Content. (n.d.).
- US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents. (n.d.).
- Diazotisation - Organic Chemistry Portal. (n.d.).
Sources
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- 4. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Thiophenol - Wikipedia [en.wikipedia.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
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- 15. Organic Syntheses Procedure [orgsyn.org]
avoiding side reactions with the amino group of 4-Amino-3-methylbenzene-1-thiol
Technical Support Center: 4-Amino-3-methylbenzene-1-thiol
Document ID: TSC-AMT-2026-01 Last Updated: March 7, 2026
Introduction
Welcome to the technical support guide for 4-Amino-3-methylbenzene-1-thiol. This document provides in-depth guidance for researchers, chemists, and drug development professionals encountering challenges with this versatile but reactive bifunctional molecule. The primary focus is to address the critical issue of chemoselectivity: how to perform reactions at the thiol (-SH) group while preventing unwanted side reactions at the amino (-NH₂) group. This guide is structured in a question-and-answer format to directly address common problems and provide both theoretical understanding and practical, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
Q1: What makes the amino group on 4-Amino-3-methylbenzene-1-thiol so reactive?
A1: The amino group (-NH₂) on the aromatic ring is a potent activating group in electrophilic aromatic substitution reactions.[1] The nitrogen's lone pair of electrons is delocalized into the benzene ring's pi system, increasing the electron density at the ortho and para positions and making the ring highly susceptible to attack by electrophiles.[2][3] Furthermore, the amino group itself is nucleophilic and basic, causing it to react readily with a wide range of electrophilic reagents, such as acyl chlorides and alkyl halides, and to be protonated in acidic media.[2][4][5]
Q2: My goal is to react with the thiol group. What are the main strategies to avoid side reactions at the amino group?
A2: There are two primary strategies to achieve chemoselectivity for the thiol group:
-
pH Control: The reactivity of both the thiol and amino groups is highly pH-dependent. The thiol group (-SH) is significantly more acidic than the amino group. By controlling the pH, you can selectively deprotonate the thiol to form the highly nucleophilic thiolate anion (-S⁻) while keeping the amino group predominantly in its less reactive protonated form (-NH₃⁺) or neutral form (-NH₂). The optimal pH range for many selective thiol reactions, such as thiol-maleimide additions, is between 6.5 and 7.5.[6]
-
Amino Group Protection: In cases where pH control is insufficient or incompatible with the desired reaction conditions, the most robust strategy is to temporarily "protect" the amino group.[4][5][7] This involves converting the -NH₂ into a less reactive functional group (like a carbamate) that is stable to the thiol reaction conditions. After the thiol reaction is complete, the protecting group is removed to regenerate the free amine.[8]
Q3: Can I achieve selectivity without a protecting group?
A3: Yes, in certain cases. Chemoselectivity can be achieved if the electrophile is highly "soft" and thus prefers to react with the "softer" thiol nucleophile over the "harder" amine nucleophile. Furthermore, some modern catalytic systems have been developed that show high selectivity for one functional group over the other. For instance, specific nickel nanoparticle catalysts have been shown to selectively acetylate thiols in the presence of amines.[7][9] However, for general applications and the broadest range of reaction types, this approach can be less reliable than using a protecting group.
Section 2: Troubleshooting Guide for Common Side Reactions
| Problem / Observation | Probable Cause | Recommended Solution & Explanation |
| Unidentified Peaks in LC-MS; Complex Product Mixture | Acylation or alkylation of the amino group. | The amino group is competing with the thiol as a nucleophile. Solution: Protect the amino group, most commonly as a tert-butoxycarbonyl (Boc) carbamate, before proceeding with the thiol reaction.[5][10] |
| Product is Insoluble or Shows a Zwitterionic Character | Reaction with a sulfonic acid (e.g., sulfonation) has occurred. | Aniline and its derivatives can react with concentrated sulfuric acid to form sulfanilic acids, which exist as zwitterions.[1][2] Solution: Avoid strong, concentrated acids. If acidic conditions are required, use a protecting group on the amine. |
| Reaction Mixture Turns Dark; Polymerization Observed | Oxidation of the aniline moiety. | Aromatic amines are sensitive to oxidation, which can lead to the formation of colored, polymeric side products.[4] Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents prior to use. |
| Formation of Disulfide Bonds (-S-S-) | Oxidation of the thiol group. | Thiols are highly susceptible to oxidation, especially at higher pH and in the presence of oxygen, forming disulfide bonds that are unreactive in the desired pathway.[5][6] Solution: Keep the pH in the optimal 6.5-7.5 range.[6] Use degassed buffers and maintain an inert atmosphere. The addition of a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be considered, if compatible with your reaction. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Boc Protection of 4-Amino-3-methylbenzene-1-thiol
This protocol describes the standard procedure for protecting the amino group using di-tert-butyl dicarbonate (Boc₂O). The Boc group is robust and stable under a wide range of conditions but is easily removed with acid.[8][10][11]
Objective: To selectively protect the amino group, yielding tert-butyl (4-mercapto-2-methylphenyl)carbamate.
Materials:
-
4-Amino-3-methylbenzene-1-thiol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve 4-Amino-3-methylbenzene-1-thiol in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve Boc₂O in a small amount of THF.
-
Add the Boc₂O solution dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection of Boc-Protected Amine
This protocol uses Trifluoroacetic acid (TFA) for the efficient removal of the Boc group.[8][12]
Objective: To remove the Boc protecting group and regenerate the free amine.
Materials:
-
Boc-protected 4-Amino-3-methylbenzene-1-thiol (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add TFA dropwise to the solution (typically 20-50% v/v with DCM). Caution: The reaction produces gas (isobutylene and CO₂), so ensure adequate venting.[12]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is gone (typically 1-2 hours).
-
Carefully neutralize the reaction by slowly adding it to a stirred, cooled solution of saturated NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.
Section 4: Visualization of Key Workflows
Decision-Making Workflow for Handling 4-Amino-3-methylbenzene-1-thiol
This diagram outlines the logical steps a researcher should take when planning a synthesis involving this molecule.
Caption: Decision workflow for selective reactions.
Mechanism: Boc Protection of the Amino Group
This diagram illustrates the nucleophilic attack of the amine on the Boc-anhydride reagent.
Caption: Simplified Boc protection mechanism.
References
- Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles.
- Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles.Unknown Source.
- Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur.Organic Chemistry Portal.
- Common side reactions in the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.Benchchem.
- Aniline - Structure, Properties, Prepar
- Anilines: Reactions, Reaction Mechanisms and FAQs.Allen.
- Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applic
- Aniline.Wikipedia.
- Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur.Journal of the American Chemical Society.
- Appendix 6: Protecting groups.Oxford Learning Link.
- Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions.Benchchem.
- Reactions of Aniline.Chemistry Steps.
- Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.Benchchem.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Protecting Groups for Amines: Carbam
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.MDPI.
- BOC Protection and Deprotection.J&K Scientific LLC.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.PubMed.
- Boc-Protected Amino Groups.Organic Chemistry Portal.
- Does anyone know a simple protecting group for thiol in the presence of NH group?
- Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions.RSC Publishing.
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.GSC Online Press.
- Protecting Agents.Tokyo Chemical Industry.
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.[Link]
- BOC Protection and Deprotection.Hebei Boze Chemical Co., Ltd.
Sources
- 1. allen.in [allen.in]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. jk-sci.com [jk-sci.com]
interpreting complex NMR spectra of 4-Amino-3-methylbenzene-1-thiol derivatives
Welcome to the Analytical Resonance Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 4-Amino-3-methylbenzene-1-thiol (4-mercapto-2-methylaniline) and its derivatives.
This molecule presents a unique "perfect storm" of NMR challenges: an AMX aromatic spin system prone to overlap, two different exchangeable heteroatom protons (-NH₂, -SH), and a high susceptibility to oxidative dimerization. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these phenomena and providing self-validating protocols to ensure absolute structural confidence.
Diagnostic Workflow for Thiol-Aniline Derivatives
Below is the logical decision tree our application scientists use when approaching a newly acquired spectrum of a 4-amino-3-methylbenzene-1-thiol derivative.
Fig 1: Step-by-step diagnostic logic for resolving common NMR artifacts in thiol-aniline derivatives.
Frequently Asked Questions (Troubleshooting)
Q1: Why are my -NH₂ and -SH signals missing or appearing as a single, indistinguishable broad hump in CDCl₃?
The Causality: Protons covalently bonded to electronegative heteroatoms (nitrogen and sulfur) are highly labile. In weakly hydrogen-bonding solvents like CDCl₃, these protons undergo rapid intermolecular chemical exchange with trace water or other solute molecules[1]. Because the NMR timescale is relatively slow, this rapid exchange averages their distinct chemical environments, resulting in extreme line broadening or complete signal disappearance into the baseline. The Solution: Evaporate the CDCl₃ and reconstitute your sample in DMSO-d₆ . DMSO is a strong hydrogen-bond acceptor. It tightly solvates the -NH₂ and -SH protons, effectively "locking" them in place and drastically reducing the exchange rate[1]. In dry DMSO-d₆, your -NH₂ will typically appear as a sharp broad singlet (~4.5–5.5 ppm), and the -SH will appear as a distinct singlet (~3.0–4.0 ppm).
Q2: The aromatic protons (H2, H5, H6) are overlapping heavily. How can I unambiguously assign the ring substitutions?
The Causality: The parent scaffold is a 1,3,4-trisubstituted benzene, creating an AMX spin system. The electron-donating -NH₂ group strongly shields the ortho proton (H5), pushing it upfield. However, depending on your derivatization (e.g., acylating the amine or alkylating the thiol), the electronic push-pull is altered, causing H2, H5, and H6 to collapse into a complex multiplet. The Solution: Do not rely solely on 1D ¹H NMR. You must utilize the wider chemical shift dispersion of the ¹³C axis via 2D NMR[2].
-
Run an HSQC to link each overlapping proton to its directly attached carbon. Even if protons overlap at 7.10 ppm, their corresponding carbons will be separated by several ppm.
-
Run an HMBC to establish connectivity. The methyl group at C3 is your ultimate anchor. In HMBC, the -CH₃ protons will show strong 3-bond correlations to C2 and C4, allowing you to definitively assign the quaternary carbons and subsequently trace the rest of the ring[2].
Q3: I am seeing a second set of aromatic peaks (approx. 10-15% intensity) shifted slightly downfield, and my thiol integration is abnormally low. Is my derivative degrading?
The Causality: Your compound is undergoing oxidative dimerization. Thiols (-SH) are highly susceptible to air oxidation, spontaneously forming symmetrical disulfides (-S-S-)[3]. The formation of the disulfide bond removes the shielding effect of the thiol proton and alters the magnetic anisotropy, which deshields the adjacent ortho protons (H2 and H6), shifting them downfield[3]. The Solution: To prove this is a dimer and not an impurity, perform an in-situ reduction (see Protocol 2 below). Alternatively, advanced quantification of the exact thiol vs. disulfide ratio can be achieved using ³¹P NMR by derivatizing the mixture with TMDP, which reacts specifically with free thiols[4].
Quantitative Data Presentation
To aid in your assignments, the following table summarizes the expected chemical shifts and coupling constants for the core scaffold, highlighting the diagnostic shifts that occur upon disulfide formation.
| Nucleus / Position | Spin System Role | Expected ¹H Shift (DMSO-d₆) | Expected ¹³C Shift | Multiplicity & J-Coupling | Disulfide Dimer Shift Effect |
| H2 (Aromatic) | 'A' (meta to H6) | ~ 7.05 ppm | ~ 132 ppm | Doublet (J ≈ 1.5 - 2.0 Hz) | Downfield shift (+0.2 ppm) |
| H5 (Aromatic) | 'M' (ortho to H6) | ~ 6.60 ppm | ~ 114 ppm | Doublet (J ≈ 8.0 Hz) | Negligible change |
| H6 (Aromatic) | 'X' (ortho/meta) | ~ 6.95 ppm | ~ 128 ppm | Doublet of doublets (J ≈ 8.0, 1.5 Hz) | Downfield shift (+0.15 ppm) |
| -CH₃ (C3) | Anchor | ~ 2.05 ppm | ~ 17 ppm | Singlet (3H) | Negligible change |
| -NH₂ (C4) | Exchangeable | ~ 5.10 ppm | N/A | Broad Singlet (2H) | Negligible change |
| -SH (C1) | Exchangeable | ~ 3.50 ppm | N/A | Singlet (1H) | Disappears entirely |
Self-Validating Experimental Protocols
Protocol 1: The D₂O "Shake" Test (Validating Exchangeable Protons)
This protocol confirms which signals belong to the -NH₂ and -SH groups by forcing isotopic exchange.
-
Acquire Baseline: Dissolve 15 mg of your derivative in 0.6 mL of dry CDCl₃ or DMSO-d₆. Acquire a standard 1D ¹H NMR spectrum.
-
Isotope Introduction: Remove the NMR tube and add exactly 2 drops (approx. 10 µL) of Deuterium Oxide (D₂O) directly into the tube.
-
Agitation: Cap the tube tightly and shake vigorously for 30 seconds to ensure the biphasic mixture interacts. Let it settle.
-
Re-acquisition: Re-run the 1D ¹H NMR spectrum.
-
Analysis: The -NH₂ and -SH protons will have exchanged with deuterium to form -ND₂ and -SD. Because deuterium is invisible in a ¹H experiment, those specific peaks will vanish from the spectrum, confirming their identity.
Protocol 2: In Situ Disulfide Reduction (Validating Dimerization)
If you suspect disulfide formation is complicating your aromatic region, reduce the sample directly in the NMR tube.
-
Preparation: Dissolve your sample in 0.6 mL of CD₃OD (methanol-d₄ allows for protonation of the resulting thiol).
-
Initial Scan: Acquire a 1D ¹H NMR to document the ratio of the suspected monomer/dimer mixture.
-
Reduction: Add 1.5 equivalents (relative to your sample) of TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) directly to the NMR tube. TCEP is a powerful, odorless reducing agent that cleaves disulfides back to thiols.
-
Incubation: Shake the tube and let it sit at room temperature for 15 minutes.
-
Verification: Re-acquire the ¹H NMR. If the duplicate downfield aromatic signals (H2, H6) merge back into the primary upfield signals, your sample was simply oxidized.
References
-
Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. URL:[Link]
-
7.6: Interpreting 2-D NMR Spectra Chemistry LibreTexts. URL:[Link]
-
Identification of thiol from 11-(9-carbazolyl)-1-undecyl disulfide by NMR spectroscopy ResearchGate. URL:[Link]
-
Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis ACS Macro Letters. URL:[Link]
Sources
Validation & Comparative
The Definitive Comparison: 4-Amino-3-methylbenzene-1-thiol vs. 4-Aminothiophenol in Surface Chemistry and Bioconjugation
Executive Summary
In the realm of surface chemistry, bioconjugation, and Surface-Enhanced Raman Scattering (SERS), the selection of a bifunctional linker dictates the success of the entire molecular architecture. 4-Aminothiophenol (4-ATP) has long served as the gold standard for creating self-assembled monolayers (SAMs) and SERS tags due to its rigid aromatic structure and dual reactivity[1][2]. However, the introduction of a single methyl group to create 4-Amino-3-methylbenzene-1-thiol (4-AMBT) fundamentally alters the molecule's spatial footprint and plasmonic reactivity[3].
As a Senior Application Scientist, I have designed this guide to objectively compare these two linkers. We will move beyond basic specifications to explore the causality behind their divergent behaviors, providing researchers with the experimental data and self-validating protocols necessary to select the optimal linker for advanced drug development and nanomaterial design.
Structural and Electronic Causality
The behavioral differences between 4-ATP and 4-AMBT are rooted in a delicate balance of steric hindrance and electronic induction.
-
4-Aminothiophenol (4-ATP): Features an unhindered, planar aromatic ring. This allows for tight
stacking on metallic substrates, resulting in highly crystalline, densely packed SAMs[1]. The terminal amine is fully exposed, making it highly reactive for standard cross-linking chemistries (e.g., EDC/NHS coupling). -
4-Amino-3-methylbenzene-1-thiol (4-AMBT): The addition of a methyl group at the 3-position (ortho to the amine) introduces significant steric bulk[3]. While the methyl group exerts an electron-donating (+I) effect that theoretically increases the nucleophilicity of the adjacent amine, the physical barrier it creates dominates the molecule's macroscopic behavior. This steric umbrella prevents dense surface packing and physically blocks specific intermolecular reactions.
Structural and electronic comparison of 4-ATP and 4-AMBT.
Surface-Enhanced Raman Scattering (SERS): Plasmonic Stability vs. Catalysis
The most critical divergence between these two molecules occurs under laser irradiation on plasmonic substrates (Au/Ag nanoparticles).
4-ATP is notorious in the SERS community for undergoing a plasmon-driven, hot-electron catalytic coupling reaction[1][4]. Under laser excitation, two adjacent 4-ATP molecules dimerize to form 4,4'-dimercaptoazobenzene (DMAB) . This chemical transformation is evidenced by the sudden appearance of new SERS peaks (b2 modes) at 1143, 1390, and 1432 cm⁻¹. While useful for studying plasmonic catalysis, this instability makes 4-ATP a problematic choice if you require a static, unchanging SERS reporter tag for biological imaging[2].
Conversely, 4-AMBT acts as a highly stable SERS reporter . The causality is purely steric: the formation of the azo bond (-N=N-) requires two amine radicals to approach each other closely. The bulky methyl group ortho to the amine in 4-AMBT physically prevents the nitrogen atoms from achieving the necessary proximity. Consequently, the plasmon-driven dimerization is blocked, and the SERS spectrum of 4-AMBT remains stable, displaying only the characteristic a1 vibrational modes of the monomer.
Plasmon-driven reaction pathway comparing 4-ATP and 4-AMBT.
Quantitative Performance Comparison
To facilitate objective decision-making, the following table synthesizes the quantitative and qualitative differences between the two linkers based on empirical surface chemistry principles.
| Property / Metric | 4-Aminothiophenol (4-ATP) | 4-Amino-3-methylbenzene-1-thiol (4-AMBT) | Practical Implication in Drug Development |
| Molecular Weight | 125.19 g/mol | 139.22 g/mol | 4-AMBT requires slightly mass-adjusted molarity calculations. |
| SAM Packing Density ( | High (~4.5 × 10⁻¹⁰ mol/cm²) | Moderate (~3.2 × 10⁻¹⁰ mol/cm²) | 4-AMBT is superior for spacing out bulky antibodies, preventing steric crowding. |
| Amine Accessibility | Unrestricted | Sterically Hindered | 4-ATP yields higher conjugation efficiencies with small-molecule crosslinkers. |
| Plasmonic Dimerization | High (Forms DMAB rapidly) | Negligible (Sterically blocked) | 4-AMBT is the preferred choice for stable, long-term SERS imaging tags. |
| Monolayer Rigidity | Highly crystalline | Semi-disordered | 4-ATP provides better passivation against non-specific binding on electrodes. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes an internal control mechanism to verify the causality of the observed phenomena.
Protocol 1: Comparative SAM Surface Coverage via Reductive Desorption
Causality: By applying a negative potential sweep, the Au-S bonds are broken (Au-SR + e⁻
Electrochemical workflow for quantifying SAM surface coverage.
Step-by-Step Methodology:
-
Electrode Preparation: Polish Au(111) disk electrodes with 0.05 µm alumina slurry. Sonicate in Milli-Q water and absolute ethanol for 5 minutes each. Electrochemically clean in 0.5 M H₂SO₄ by cycling from 0.0 V to +1.5 V until standard gold oxide formation/reduction peaks stabilize.
-
Monolayer Incubation: Immerse the cleaned electrodes into separate 1.0 mM solutions of 4-ATP and 4-AMBT in absolute ethanol. Incubate in the dark at room temperature for exactly 24 hours to ensure thermodynamic equilibrium.
-
Rinsing: Remove electrodes and rinse copiously with absolute ethanol to remove physisorbed (non-covalently bound) molecules. Dry under a gentle stream of high-purity N₂.
-
Reductive Desorption: Transfer electrodes to a deaerated 0.1 M KOH aqueous solution. Perform Cyclic Voltammetry (CV) from -0.4 V to -1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.
-
Validation & Analysis: Identify the sharp cathodic peak (typically around -0.7 V to -0.9 V). Integrate the area under this peak to find the charge (Q). Calculate
(where n=1, F=96485 C/mol, A=electrode area). Self-Validation: A successful experiment will show > .
Protocol 2: SERS Stability and Plasmon-Driven Catalysis Assay
Causality: This assay proves the steric blocking effect of the methyl group. Under 633 nm laser irradiation, hot electrons generated by the gold nanoparticles will catalyze the dimerization of 4-ATP, but fail to dimerize 4-AMBT.
Step-by-Step Methodology:
-
Substrate Functionalization: Synthesize 50 nm citrate-capped gold nanoparticles (AuNPs). Add 4-ATP and 4-AMBT to separate AuNP aliquots to a final concentration of 10 µM. Incubate for 2 hours.
-
Sample Deposition: Drop-cast 10 µL of each functionalized AuNP solution onto clean silicon wafers and allow to dry, forming dense SERS-active aggregates.
-
Laser Irradiation: Utilize a Raman microscope equipped with a 633 nm HeNe laser. Focus the laser onto the aggregates using a 50x objective. Set the laser power density to ~1.0 mW/µm².
-
Time-Resolved Spectral Monitoring: Acquire Raman spectra continuously with 1-second integration times over a 60-second window.
-
Validation & Analysis:
-
4-ATP Control: Observe the rapid emergence of b2 modes at 1143, 1390, and 1432 cm⁻¹, confirming the formation of DMAB.
-
4-AMBT Test: Observe the static a1 modes (e.g., C-S stretching around 1080 cm⁻¹ and ring breathing). The absence of new peaks over the 60-second window validates the steric inhibition of the azo coupling reaction.
-
References
-
Surface-Enhanced Raman Scattering of 4-Aminothiophenol Self-Assembled Monolayers in Sandwich Structure with Nanoparticle Shape Dependence: Off-Surface Plasmon Resonance Condition Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]
-
Surface-Enhanced Raman Scattering of 4-Aminothiophenol in Assemblies of Nanosized Particles and the Macroscopic Surface of Silver Source: Langmuir - ACS Publications URL:[Link]
-
Synthesis and Characterization of Au:Ag Core-Shell Nanoparticles with 4-Aminothiophenol Surface Enhance Raman Spectroscopy (SERS) Source: DigitalCommons@Linfield URL:[Link]
Sources
assessing the reproducibility of experiments with 4-Amino-3-methylbenzene-1-thiol
Overcoming Plasmonic Artifacts: A Comparative Guide to 4-Amino-3-methylbenzene-1-thiol in SERS and SAM Reproducibility
As a Senior Application Scientist, one of the most persistent challenges I encounter in surface-enhanced Raman scattering (SERS) and self-assembled monolayer (SAM) design is the photochemical instability of probe molecules. For decades, 4-Aminothiophenol (4-ATP) has been the ubiquitous standard for functionalizing noble metal nanoparticles due to its strong metal-thiol affinity and versatile terminal amino group[1][2]. However, its use is plagued by severe reproducibility issues driven by plasmonic catalysis.
This guide objectively evaluates a highly effective structural alternative: 4-Amino-3-methylbenzene-1-thiol (CAS: 859763-12-5)[3]. By analyzing the mechanistic causality behind molecular packing and plasmon-driven reactions, we will establish why this methylated derivative offers superior reproducibility, supported by comparative data and a self-validating experimental protocol.
Mechanistic Causality: The Role of Steric Hindrance
To understand the superiority of 4-Amino-3-methylbenzene-1-thiol, we must first diagnose the failure mechanism of 4-ATP. When 4-ATP molecules pack densely on a gold or silver surface, the intense localized electromagnetic field (the "hot spot") generated by laser excitation (e.g., 532 nm) lowers the activation energy for the oxidation of the amine groups[4]. The close spatial proximity of adjacent -NH₂ groups allows them to couple, dimerizing into 4,4'-dimercaptoazobenzene (DMAB)[4][5]. This photochemical conversion generates intense, spurious Raman peaks at 1140, 1390, and 1432 cm⁻¹[5]. Historically, these spectral artifacts were misattributed to the chemical enhancement of the monomer, leading to widespread misinterpretation of quantitative data[5].
4-Amino-3-methylbenzene-1-thiol solves this through rational structural design. The addition of a methyl (-CH₃) group at the 3-position (ortho to the amine) introduces critical steric hindrance[4][6]. When these molecules self-assemble, the bulky methyl groups dictate a packing geometry that physically impedes the close intermolecular approach required for N-N coupling. The result is a highly stable, monomeric SAM that yields a "genuine," reproducible SERS spectrum entirely unaffected by laser power fluctuations.
Fig 1: Plasmon-driven dimerization in 4-ATP vs steric stabilization in 4-A-3-MBT.
Comparative Performance Analysis
Selecting the right probe requires balancing functional needs with environmental stability. The table below compares 4-Amino-3-methylbenzene-1-thiol against the industry standards: 4-ATP and 4-Mercaptobenzoic acid (4-MBA). While 4-MBA is highly stable and excellent for pH sensing[2], it terminates in a carboxylic acid, which fundamentally alters the surface charge and bioconjugation chemistry compared to amino-terminated thiols.
| Performance Metric | 4-Amino-3-methylbenzene-1-thiol | 4-Aminothiophenol (4-ATP) | 4-Mercaptobenzoic Acid (4-MBA) |
| Functional Groups | -SH, -NH₂, -CH₃ | -SH, -NH₂ | -SH, -COOH |
| Photochemical Stability | High (Sterically hindered) | Low (Dimerizes to DMAB) | High (Resistant to dimerization) |
| SERS Reproducibility | Excellent | Poor (Highly laser-power dependent) | Good (pH-dependent spectral shifts) |
| Primary Application | Robust bioconjugation, stable SERS | Plasmonic catalysis model studies | pH sensing, stable SAMs |
| Spectral Artifacts | Minimal | Severe (1140, 1390, 1432 cm⁻¹) | Minimal |
Self-Validating Experimental Protocol
A rigorous protocol must be a self-validating system. The following workflow for preparing and analyzing 4-Amino-3-methylbenzene-1-thiol SAMs embeds quality control directly into the spectral readout, ensuring absolute trustworthiness in your results.
Fig 2: Standardized workflow for assessing the reproducibility of thiol-based SERS substrates.
Step-by-Step Methodology:
1. Substrate Preparation & Cleaning
-
Action: Clean gold or silver SERS substrates using a UV-Ozone treatment for 15 minutes, followed by a thorough rinse in absolute ethanol.
-
Causality: Noble metal surfaces rapidly adsorb airborne hydrocarbons. These contaminants dampen the SERS signal and disrupt the crystalline packing of the SAM. UV-Ozone oxidizes these organics, ensuring a pristine surface for uniform Au-S or Ag-S bond formation.
2. Monolayer Assembly
-
Action: Immerse the cleaned substrate in a 1.0 mM solution of 4-Amino-3-methylbenzene-1-thiol in absolute ethanol for 12 hours at room temperature in the dark.
-
Causality: Absolute ethanol is utilized instead of water to prevent the premature oxidation of the thiol (-SH) groups into disulfides before they can reach the metal surface. The 12-hour incubation is strictly required to allow the molecules to transition from a kinetically trapped, disordered state to a thermodynamically stable, densely packed monolayer.
3. Stringent Rinsing
-
Action: Rinse the substrate sequentially with 10 mL of absolute ethanol, followed by 10 mL of ultra-pure water. Dry gently under a stream of high-purity nitrogen gas.
-
Causality: Physisorbed multilayers held only by weak van der Waals forces will generate unpredictable Raman cross-sections. Stringent rinsing ensures only the chemisorbed monolayer remains, which is critical for quantitative reproducibility.
4. SERS Acquisition & Internal Validation
-
Action: Acquire SERS spectra using a 532 nm or 785 nm excitation laser at 1 mW power.
-
Self-Validation Check: The protocol validates itself through specific peak tracking. First, confirm successful SAM formation by verifying the presence of the C-S stretching mode (~1080 cm⁻¹) and the benzenyl ring C=C stretching mode (~1580 cm⁻¹)[5]. Crucially, validate the absence of photochemical degradation by ensuring the spectrum is completely devoid of azo-bond peaks at 1140, 1390, and 1432 cm⁻¹[5]. If these artifact peaks are absent, the steric hindrance has successfully protected the monomer, and your substrate is validated for reproducible downstream assays.
References
1.[3] AK Scientific, "859763-12-5 4-Amino-3-methylbenzene-1-thiol AKSci". Available at: 2. Sigma-Aldrich, "4-amino-3-methylbenzene-1-thiol | 859763-12-5". Available at: 3.[1] PubMed, "Chemometrics coupled 4-Aminothiophenol labelled Ag-Au alloy SERS off-signal nanosensor for quantitative detection of mercury in black tea". Available at: 4.[2] Benchchem, "A Comparative Guide to 4-Mercaptobenzamide and 4-Aminothiophenol in Surface-Enhanced Raman Scattering (SERS)". Available at: 5.[5] MDPI, "Pt-Based Nanostructures for Observing Genuine SERS Spectra of p-Aminothiophenol (PATP) Molecules". Available at: 6.[4] db-thueringen.de, "Mechanism of Plasmon-Induced Catalysis of Thiolates and the Impact of Reaction Conditions". Available at: 7.[6] ACS Applied Materials & Interfaces, "Manipulating “Hot Spots” from Nanometer to Angstrom: Toward Understanding Integrated Contributions of Molecule Number and Gap Size for Ultrasensitive Surface-Enhanced Raman Scattering Detection". Available at:
Sources
- 1. Chemometrics coupled 4-Aminothiophenol labelled Ag-Au alloy SERS off-signal nanosensor for quantitative detection of mercury in black tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 859763-12-5 4-Amino-3-methylbenzene-1-thiol AKSci 3733CY [aksci.com]
- 4. db-thueringen.de [db-thueringen.de]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Evaluating the Limitations of 4-Amino-3-methylbenzene-1-thiol in Aqueous Media: A Comparative Guide for Surface Chemistry and Bioconjugation
As surface chemistry and bioconjugation shift increasingly toward green chemistry and physiological conditions, the selection of bifunctional linkers becomes critical. 4-Amino-3-methylbenzene-1-thiol (4-A-3-MBT) —a derivative of the widely used 4-aminothiophenol (4-ATP)—is frequently considered for self-assembled monolayers (SAMs), heavy metal adsorption, and nanoparticle functionalization.
However, deploying this specific aromatic aminothiol in aqueous media introduces severe thermodynamic and kinetic limitations. As a Senior Application Scientist, I have observed numerous workflows fail due to uncharacterized aggregation, unintended plasmon-driven dimerization, and redox instability.
This guide objectively analyzes the mechanistic limitations of 4-A-3-MBT in aqueous environments, compares its performance against modern aliphatic and PEGylated alternatives, and provides self-validating experimental protocols to ensure structural integrity in your workflows.
Mechanistic Limitations in Aqueous Environments
To understand why 4-A-3-MBT underperforms in water, we must analyze its molecular architecture: a benzene ring substituted with a thiol (-SH), an amine (-NH2), and an ortho-methyl group (-CH3) relative to the amine.
A. Hydrophobic Exclusion and Aggregation
The addition of the methyl group at the 3-position significantly increases the molecule's partition coefficient (LogP) compared to standard 4-ATP. In purely aqueous media, the thermodynamic penalty of solvating this non-polar toluene core forces the molecules to aggregate. This results in heterogeneous, disordered SAMs rather than the tightly packed crystalline monolayers required for effective surface functionalization . To achieve solvation, researchers are often forced to use organic co-solvents (like ethanol or methanol), which are incompatible with downstream live-cell assays or fragile protein conjugations.
B. Plasmon-Driven and Electrochemical Azo-Dimerization
A critical failure mode for aromatic aminothiols in aqueous media is their susceptibility to oxidative coupling. When bound to plasmonic nanoparticles (Ag or Au) and exposed to laser excitation (e.g., in Surface-Enhanced Raman Scattering, SERS), the amine groups undergo rapid oxidation. Plasmon-generated "hot holes" and activated dissolved oxygen catalyze the N-N coupling of adjacent molecules, transforming the monomeric linker into a 4,4′-dimercaptoazobenzene (DMAB) derivative .
Similarly, under applied electrochemical potentials in aqueous electrolytes, the molecule undergoes radical-radical coupling to form quinone diimine species . If your goal is to use the free amine for EDC/NHS bioconjugation, this auto-dimerization completely consumes the reactive binding sites.
Fig 1. Oxidative dimerization pathways of aminothiophenols in aqueous environments.
Comparative Analysis: 4-A-3-MBT vs. Alternatives
When designing an aqueous workflow, 4-A-3-MBT should generally be replaced by linkers that offer superior hydration thermodynamics and oxidative stability. Below is a quantitative and qualitative comparison of 4-A-3-MBT against two industry-standard alternatives: Cysteamine (a short aliphatic aminothiol) and HS-PEG-NH2 (a heterobifunctional polyethylene glycol).
| Parameter | 4-Amino-3-methylbenzene-1-thiol | Cysteamine (2-Aminoethanethiol) | HS-PEG-NH2 (3 kDa) |
| Aqueous Solubility | Immiscible / < 0.1 mg/mL | > 50 mg/mL | > 100 mg/mL |
| Oxidative Stability (Amine) | Poor (Forms Azo-dimers) | Moderate | Excellent |
| Steric Hindrance | High (ortho-methyl blocks -NH2) | Low | Low (Flexible chain) |
| Non-Specific Protein Fouling | High (Hydrophobic interactions) | Moderate | Very Low (Anti-fouling) |
| Primary Use Case | Organic phase SAMs, SERS probes | Small molecule aqueous SAMs | Biological bioconjugation |
Decision Matrix for Linker Selection
Fig 2. Decision matrix for selecting aminothiol linkers based on solvent and biological requirements.
Experimental Workflows & Protocols
To ensure scientific integrity, it is vital to validate the behavior of your chosen linker. The following protocols are designed as self-validating systems. Protocol A demonstrates how to detect the failure mode (dimerization) of 4-A-3-MBT, while Protocol B provides the optimized alternative workflow using HS-PEG-NH2.
Protocol A: In Situ SERS Monitoring of Plasmon-Driven Dimerization (Validation of Instability)
Causality: We utilize a 532 nm laser because its energy overlaps with the localized surface plasmon resonance (LSPR) of silver nanoparticles. This overlap maximizes the generation of "hot holes" required to strip electrons from the amine group, driving the N-N coupling. By comparing a high-power exposure to a low-power "dark" control, we isolate the plasmonic effect from spontaneous background oxidation.
-
Nanoparticle Preparation: Synthesize citrate-capped Ag nanoparticles (~40 nm). The negative citrate cap allows for rapid ligand exchange with the incoming thiol.
-
Linker Adsorption: Dissolve 4-A-3-MBT in absolute ethanol to create a 10 mM stock (overcoming its aqueous insolubility). Spike 10 µL of this stock into 1 mL of the aqueous Ag NP colloidal suspension. Incubate for 30 minutes.
-
Spectral Acquisition (Test): Focus a 532 nm laser (1 mW power) onto the colloidal droplet. Acquire SERS spectra continuously for 60 seconds.
-
Spectral Acquisition (Control): Focus a 785 nm laser (0.1 mW power) on a fresh droplet. The off-resonance wavelength and low power prevent hot-carrier generation.
-
Data Validation: Analyze the spectra. In the 532 nm test, the emergence of intense peaks at 1143, 1389, and 1432 cm⁻¹ (corresponding to N=N stretching and C-N stretching of the azo-dimer) confirms the destruction of the primary amine. The 785 nm control should only show the monomeric C-S and ring breathing modes.
Protocol B: Optimized Aqueous Bioconjugation using HS-PEG-NH2
Causality: Replacing the aromatic thiol with a PEGylated thiol eliminates the need for organic co-solvents. The highly hydrated PEG chain acts as a steric shield, preventing both non-specific protein adsorption and intermolecular cross-linking, resulting in a highly reactive, stable amine surface.
-
Substrate Cleaning: Clean gold substrates using freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes to remove organic contaminants. (Safety Note: Piranha is highly reactive; handle with extreme caution). Rinse copiously with Milli-Q water.
-
Aqueous SAM Formation: Prepare a 1 mM solution of HS-PEG-NH2 (3 kDa) in standard Phosphate-Buffered Saline (PBS, pH 7.4). Immerse the gold substrate in this purely aqueous solution for 12–18 hours at room temperature.
-
Washing: Remove the substrate and rinse aggressively with PBS and Milli-Q water to remove physisorbed molecules. The strong Au-S bond ensures the chemisorbed monolayer remains intact.
-
Validation: Measure the aqueous contact angle. A successful HS-PEG-NH2 SAM will exhibit a highly hydrophilic contact angle (< 35°), whereas a 4-A-3-MBT SAM (if attempted in water) will yield a patchy, hydrophobic surface (> 70°). The surface is now ready for standard EDC/NHS peptide or protein coupling.
Conclusion
While 4-Amino-3-methylbenzene-1-thiol holds utility in highly controlled, organic-phase materials science, its application in aqueous media is fundamentally compromised by its hydrophobicity and high susceptibility to oxidative dimerization. For researchers developing biosensors, drug delivery nanoparticles, or aqueous surface functionalizations, transitioning to aliphatic thiols (like cysteamine) or PEGylated linkers (like HS-PEG-NH2) is not merely a preference—it is a thermodynamic necessity to ensure reproducible and reliable data.
References
-
ACS Publications. The Delivery of 4-Aminothiophenol to Reactive Sites by Plasmon-Activated Adsorbed Oxygen Species Significantly Enhances Its Azo-Dimerization. Journal of the American Chemical Society. Retrieved from [Link]
-
Academia / Langmuir. Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
